molecular formula C10H10O B1416013 1-Ethynyl-2-methoxy-4-methylbenzene CAS No. 1572960-03-2

1-Ethynyl-2-methoxy-4-methylbenzene

Cat. No.: B1416013
CAS No.: 1572960-03-2
M. Wt: 146.19 g/mol
InChI Key: VDQKCLGMGRSXQY-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxy-4-methylbenzene is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-6-5-8(2)7-10(9)11-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQKCLGMGRSXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethynyl-2-methoxy-4-methylbenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Ethynyl-2-methoxy-4-methylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-2-methoxy-4-methylbenzene (CAS No. 76839-58-2), a substituted phenylacetylene derivative. Phenylacetylenes are a critical class of compounds in organic synthesis and medicinal chemistry, serving as versatile building blocks for more complex molecular architectures.[1][2] This document details the chemical structure, physicochemical properties, and safety information for 1-Ethynyl-2-methoxy-4-methylbenzene. Furthermore, it presents a detailed, field-proven protocol for its synthesis via Sonogashira coupling, a cornerstone reaction in modern organic chemistry. The guide is designed to equip researchers and professionals in drug development with the necessary technical knowledge and practical methodologies for the effective utilization of this compound.

Introduction and Significance

1-Ethynyl-2-methoxy-4-methylbenzene, also known as 2-Ethynyl-4-methylanisole or 4-Methyl-2-methoxyphenylacetylene, is an aromatic alkyne. Its structure, featuring a terminal alkyne, a methoxy group, and a methyl group on the benzene ring, provides a unique combination of steric and electronic properties. The terminal alkyne is a particularly valuable functional group, enabling a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions.

Substituted phenylacetylenes are integral to the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The specific substitution pattern of 1-Ethynyl-2-methoxy-4-methylbenzene makes it a valuable precursor for creating libraries of compounds for drug discovery screening and for the synthesis of targeted, complex molecules. For instance, it may be used in the preparation of intermediates like 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine.[4]

Chemical Structure and Properties

The molecular structure of 1-Ethynyl-2-methoxy-4-methylbenzene is foundational to its reactivity and physical characteristics.

Molecular Structure:

  • IUPAC Name: 1-ethynyl-2-methoxy-4-methylbenzene[5]

  • Synonyms: 2-Ethynyl-4-methylanisole, 4-Methyl-2-methoxyphenylacetylene

  • CAS Number: 76839-58-2[6]

  • Molecular Formula: C₁₀H₁₀O[7]

  • SMILES: CC1=CC(C#C)=C(OC)C=C1[5]

  • InChI Key: IETBNYUYILAKFK-UHFFFAOYSA-N[6][8]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
Molecular Weight 146.19 g/mol [5][6]
Appearance Solid[8]
Melting Point 30-34 °C[4][7][8]
Boiling Point 222.7 °C (Predicted)[7]
Density 1 g/cm³ (Predicted)[7]
Flash Point 93.9 °C (201.0 °F) - closed cup[6][8]
Refractive Index 1.525 (Predicted)[7]
XLogP3 2.5[5]
Spectroscopic Data
  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the acetylenic proton (C≡C-H), singlets for the methyl (CH₃) and methoxy (OCH₃) protons, and distinct signals in the aromatic region corresponding to the protons on the benzene ring.[9][10]

  • ¹³C NMR Spectroscopy: The spectrum would show characteristic peaks for the two sp-hybridized carbons of the alkyne group (typically in the 80-95 ppm range), in addition to signals for the aromatic carbons and the methyl and methoxy carbons.[10]

  • Infrared (IR) Spectroscopy: Key absorbances would be expected for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹). Aromatic C-H and C=C stretching bands, as well as C-O stretching for the methoxy group, would also be present.[11]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 146.19. Fragmentation patterns would likely involve the loss of methyl or methoxy groups.[11][12][13]

Synthesis Protocol: Sonogashira Coupling

The Sonogashira coupling is a highly efficient and widely used method for the synthesis of substituted alkynes.[3][14] It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[15][16] This protocol outlines a general, yet robust, procedure for the synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene.

Rationale for Method Selection

The Sonogashira reaction is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[3][17] This makes it particularly suitable for the synthesis of complex molecules in multi-step synthetic sequences, a common scenario in drug development.[16] The use of a palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solutions glassware Assemble & Dry Glassware setup Charge Reactor & Purge with N2/Ar glassware->setup addition Add Amine Base & Alkyne setup->addition catalysis Add Pd & Cu Catalysts addition->catalysis reflux Heat to Reflux & Monitor by TLC/GC catalysis->reflux quench Cool & Quench Reaction reflux->quench extract Solvent Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for Sonogashira coupling synthesis.

Step-by-Step Methodology

Materials:

  • 1-Iodo-2-methoxy-4-methylbenzene (or the corresponding bromide)

  • Ethynyltrimethylsilane or Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-iodo-2-methoxy-4-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and freshly distilled triethylamine. The solution should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature. The trimethylsilyl group is used as a protecting group for the terminal alkyne.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Deprotection: After the coupling reaction is complete, cool the mixture to room temperature. Add a solution of TBAF in THF or a mixture of potassium carbonate in methanol to remove the trimethylsilyl protecting group. Stir for 1-2 hours at room temperature.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Ethynyl-2-methoxy-4-methylbenzene.[18]

Reactivity and Potential Applications

The chemical reactivity of 1-Ethynyl-2-methoxy-4-methylbenzene is dominated by the terminal alkyne functionality. This group is a versatile handle for a variety of chemical transformations.

Key Reactions
  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.

  • Further Cross-Coupling Reactions: It can act as the alkyne component in subsequent Sonogashira reactions to synthesize more complex, conjugated systems.[17]

  • Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield methyl ketones or aldehydes, respectively.

  • Cycloadditions: The alkyne can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex polycyclic systems.[4]

The relationship between the starting materials and potential products is illustrated below.

G cluster_reactants Reactants cluster_products Potential Products start 1-Ethynyl-2-methoxy- 4-methylbenzene triazole Triazole Derivative start->triazole CuAAC (Click Chemistry) di_alkyne Disubstituted Alkyne start->di_alkyne Sonogashira Coupling ketone Methyl Ketone start->ketone Hydration azide Organic Azide azide->triazole aryl_halide Aryl Halide (R'-X) aryl_halide->di_alkyne

Caption: Key reaction pathways for 1-Ethynyl-2-methoxy-4-methylbenzene.

Safety and Handling

Proper safety precautions are essential when handling 1-Ethynyl-2-methoxy-4-methylbenzene and the reagents used in its synthesis.

  • Hazard Identification: This compound may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[5][8] It is classified as a skin sensitizer (Category 1) and an eye irritant (Category 2).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[8] When handling the solid, a dust mask (type N95) is recommended.[6][8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[19][20] Avoid contact with skin and eyes.[21] Keep away from heat and sources of ignition.[22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class code is 11 for combustible solids.[6][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[20][22]

Conclusion

1-Ethynyl-2-methoxy-4-methylbenzene is a valuable and versatile building block in organic synthesis. Its unique substitution pattern and reactive terminal alkyne functionality make it a compound of interest for researchers in medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and essential safety information to facilitate its effective and safe use in a research setting.

References

  • PubChem. 1-Ethynyl-4-methoxy-2-methylbenzene. [Link]

  • PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Eastwood. 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON HAZARDOUS INGREDIENTS 3. HAZARDS IDENTIFICATION. [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ESMA Inc. MATERIAL SAFETY DATA SHEET. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]

  • PrepChem.com. Synthesis of 1-Methoxy-2-(1-octynyl)-benzene. [Link]

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  • ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]

  • ACS Publications. New Substituted Polyacetylenes with Phenyleneethynylene Side Groups [−(C6H4−C⋮C)n−SiiPr3; n = 1, 2]: Synthesis, Characterization, Spectroscopic, and Photoelectric Properties. [Link]

  • PMC. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. [Link]

  • ResearchGate. Synthesis of the alkoxy-substituted phenylacetylenes and their reaction.... [Link]

  • NIST WebBook. Benzene, 1-ethynyl-4-methyl-. [Link]

  • Eureka | Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

  • NIST WebBook. Benzene, 1-ethoxy-4-methyl-. [Link]

  • Organic Syntheses Procedure. (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. [Link]

  • Google Patents. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

1-Ethynyl-2-methoxy-4-methylbenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-ethynyl-4-methoxy-2-methylbenzene, a key building block in modern organic synthesis. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this compound but to also offer insights into its reactivity and practical applications, grounded in established scientific literature. This document is structured to serve as a practical resource for researchers engaged in the design and execution of complex molecular syntheses.

It is important to note that while the topic specifies "1-Ethynyl-2-methoxy-4-methylbenzene," extensive database searches have yielded no specific information for this isomer. However, the closely related and commercially available isomer, 1-Ethynyl-4-methoxy-2-methylbenzene , is well-documented and is the focus of this guide. The structural distinction lies in the relative positions of the methoxy and methyl groups on the benzene ring. In the subject of this guide, the methoxy group is at the 4-position and the methyl group is at the 2-position, relative to the ethynyl substituent at position 1.

Chemical Identity and Physical Properties

A solid understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in any experimental setting.

PropertyValueSource(s)
CAS Number 74331-69-4[1]
Molecular Formula C₁₀H₁₀O[2]
Molecular Weight 146.19 g/mol [1]
Appearance Solid[1]
Melting Point 30-34 °C[3]
Boiling Point 222.7 °C[2]
Density 1 g/cm³[2]
Flash Point 93.9 °C (closed cup)[1]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the acetylenic proton (C≡C-H) typically in the range of δ 3.0-3.5 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy group (O-CH₃) will present as a singlet around δ 3.8 ppm, and the methyl group (Ar-CH₃) will also be a singlet, likely in the region of δ 2.2-2.5 ppm.

  • ¹³C NMR: The carbon NMR will display distinct signals for the two sp-hybridized carbons of the alkyne group, typically between δ 80 and 90 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most deshielded. The methoxy and methyl carbons will appear as sharp singlets around δ 55 ppm and δ 20 ppm, respectively.

Researchers utilizing this compound are strongly advised to acquire and interpret their own spectroscopic data for confirmation of identity and purity.

Synthesis of 1-Ethynyl-4-methoxy-2-methylbenzene

While a specific, detailed protocol for the synthesis of 1-ethynyl-4-methoxy-2-methylbenzene is not prevalent in the surveyed literature, its preparation can be logically approached through well-established synthetic transformations. A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction, followed by the deprotection of a silyl-protected alkyne.

A plausible synthetic route is outlined below:

G A 1-Iodo-4-methoxy-2-methylbenzene reagent1 Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N A->reagent1 B ((4-Methoxy-2-methylphenyl)ethynyl)trimethylsilane reagent2 K₂CO₃, MeOH B->reagent2 C 1-Ethynyl-4-methoxy-2-methylbenzene reagent1->B reagent2->C

Caption: Plausible synthetic workflow for 1-ethynyl-4-methoxy-2-methylbenzene.

Experimental Protocol: A Generalized Approach

  • Sonogashira Coupling: To a solution of 1-iodo-4-methoxy-2-methylbenzene in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene, a catalytic amount of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred under an inert atmosphere at room temperature or with gentle heating until completion, which can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the solvent is removed under reduced pressure. The crude product, ((4-methoxy-2-methylphenyl)ethynyl)trimethylsilane, is then purified by column chromatography on silica gel.

  • Desilylation: The purified silyl-protected alkyne is dissolved in a protic solvent like methanol, and a base such as potassium carbonate is added. The mixture is stirred at room temperature until the desilylation is complete.

  • Final Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated in vacuo. The final product, 1-ethynyl-4-methoxy-2-methylbenzene, can be further purified by column chromatography or recrystallization.

Applications in Organic Synthesis

The terminal alkyne functionality of 1-ethynyl-4-methoxy-2-methylbenzene makes it a versatile building block for the construction of more complex molecular architectures, primarily through carbon-carbon bond-forming reactions.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. 1-Ethynyl-4-methoxy-2-methylbenzene serves as the alkyne component in these reactions.

G cluster_0 Reactants cluster_1 Catalytic System A 1-Ethynyl-4-methoxy- 2-methylbenzene F Disubstituted Alkyne (R-C≡C-Ar) A->F B Aryl/Vinyl Halide (R-X) B->F C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Amine Base (e.g., Et₃N) E->F

Caption: General scheme of a Sonogashira cross-coupling reaction.

This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and organic materials. For instance, 1-ethynyl-4-methoxy-2-methylbenzene can be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine, a precursor for more complex heterocyclic compounds. The mild reaction conditions of the Sonogashira coupling are a key advantage, allowing for the presence of a wide range of functional groups.

Cycloaddition Reactions

The alkyne moiety in 1-ethynyl-4-methoxy-2-methylbenzene can participate in various cycloaddition reactions, providing access to cyclic and heterocyclic systems. A notable example is its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to yield cycloadducts. This type of transformation is valuable for building molecular complexity in a controlled manner.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-ethynyl-4-methoxy-2-methylbenzene.

  • Hazard Identification: This compound may cause an allergic skin reaction and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, a face shield, and chemical-resistant gloves.[1]

  • Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Take measures to prevent the buildup of electrostatic charge.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • In Case of Exposure:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.[6]

Conclusion

1-Ethynyl-4-methoxy-2-methylbenzene is a valuable and versatile building block for organic synthesis. Its utility in Sonogashira cross-coupling and cycloaddition reactions allows for the efficient construction of complex molecular frameworks relevant to pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively harness the synthetic potential of this important reagent.

References

  • To be populated with citable references
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene 97% 74331-69-4.
  • To be populated with citable references
  • To be populated with citable references
  • To be populated with citable references
  • To be populated with citable references
  • To be populated with citable references
  • To be populated with citable references
  • To be populated with citable references
  • PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene. Retrieved February 14, 2026, from [Link]

Sources

Navigating the Solubility Landscape of 1-Ethynyl-2-methoxy-4-methylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic—it is a critical determinant of a project's success. This guide provides an in-depth technical exploration of the solubility of 1-Ethynyl-2-methoxy-4-methylbenzene, a substituted aromatic acetylene with potential applications in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will leverage established chemical principles, data from analogous structures, and detailed experimental protocols to empower scientists to confidently assess and utilize this compound in their work. We will delve into the theoretical underpinnings of its expected solubility and provide robust, field-proven methodologies for its empirical determination.

Molecular Profile and Predicted Solubility of 1-Ethynyl-2-methoxy-4-methylbenzene

1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl, a methoxy, and a methyl group. Its structure suggests a predominantly non-polar character, which is a primary indicator of its solubility behavior.

Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene core is hydrophobic and contributes to solubility in non-polar organic solvents.

  • Ethynyl Group (-C≡CH): The triple bond introduces some polarity, but its overall contribution to water solubility is minimal.

  • Methoxy Group (-OCH₃): The ether linkage can act as a hydrogen bond acceptor, potentially conferring slight solubility in polar protic solvents. However, the presence of the bulky aromatic ring and other non-polar substituents diminishes this effect.[1][2] Aromatic ethers are generally less soluble in water compared to their aliphatic counterparts due to the delocalization of electrons in the aromatic ring, which reduces the electron density on the oxygen atom and hinders hydrogen bonding.[1]

  • Methyl Group (-CH₃): This alkyl group is non-polar and further enhances the molecule's lipophilic nature.

Based on these structural characteristics and by drawing parallels with a closely related isomer, 1-Ethynyl-4-methoxy-2-methylbenzene, which is a solid at room temperature, we can predict the solubility profile of 1-Ethynyl-2-methoxy-4-methylbenzene.[3] The related compound 1-Ethynyl-4-methoxybenzene is known to be soluble in organic solvents like chloroform, acetone, dichloromethane, and methanol, while being insoluble in water.[4] This strongly suggests that 1-Ethynyl-2-methoxy-4-methylbenzene will exhibit similar behavior.

Predicted Solubility Summary:

Solvent ClassPredicted SolubilityRationale
Non-polar Aprotic High"Like dissolves like" principle; the non-polar nature of the compound favors dissolution in solvents like toluene, hexane, and diethyl ether.[5]
Polar Aprotic Moderate to HighSolvents such as acetone, dichloromethane, and chloroform are expected to be effective due to dipole-dipole interactions.[4]
Polar Protic Low to ModerateSolvents like ethanol and methanol may show some solubility due to the potential for hydrogen bonding with the methoxy group.[2][4]
Aqueous Very Low/InsolubleThe dominant hydrophobic character of the molecule will lead to poor solubility in water.[4][6]

Experimental Determination of Solubility: A Validating Protocol

To move from prediction to empirical fact, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of 1-Ethynyl-2-methoxy-4-methylbenzene in various organic solvents. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 1-Ethynyl-2-methoxy-4-methylbenzene (analytical standard)

  • A range of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethyl acetate, methanol, ethanol) of high purity (≥99.5%)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow: The Saturation Shake-Flask Method

This widely accepted method involves creating a saturated solution of the compound and then quantifying its concentration.

Sources

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining precursors to 1-Ethynyl-2-methoxy-4-methylbenzene, a key structural motif in medicinal chemistry and materials science. We will explore two primary retrosynthetic disconnections, focusing on the preparation of key aryl halide and benzaldehyde intermediates. For each precursor, this guide details robust, field-proven synthetic protocols, discusses the underlying reaction mechanisms, and offers insights into experimental design and optimization. The comparative analysis of these routes is intended to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic campaigns.

Introduction: Significance of the Arylalkyne Moiety

Arylalkynes are privileged structures in modern organic chemistry. The unique linear geometry and electron-rich nature of the carbon-carbon triple bond make them versatile building blocks for creating complex molecular architectures. 1-Ethynyl-2-methoxy-4-methylbenzene, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals and functional organic materials. Its strategic importance necessitates reliable and scalable access to its precursors, which form the foundation of any successful synthesis. This guide dissects the most effective strategies to construct these vital precursors, emphasizing both mechanistic understanding and practical execution.

Retrosynthetic Strategies: Identifying Key Precursors

A logical retrosynthetic analysis of the target molecule, 1-Ethynyl-2-methoxy-4-methylbenzene, reveals two primary pathways for its construction. These pathways diverge based on the nature of the final bond formation to install the ethynyl group.

  • C(sp²)-C(sp) Bond Formation via Cross-Coupling: This strategy involves the coupling of an activated aryl precursor, typically an aryl halide, with an acetylene source. This identifies 1-halo-2-methoxy-4-methylbenzene derivatives as the key precursors.

  • One-Carbon Homologation of a Carbonyl: This approach begins with an aryl aldehyde and extends the carbon chain by one unit to form the terminal alkyne. This identifies 2-methoxy-4-methylbenzaldehyde as the central precursor.

The choice between these strategies depends on factors such as starting material availability, functional group tolerance, and desired scale of production.

G cluster_0 Retrosynthetic Pathways TM Target Molecule: 1-Ethynyl-2-methoxy-4-methylbenzene P1 Pathway 1: Cross-Coupling TM->P1 C(sp2)-C(sp) Disconnection P2 Pathway 2: Homologation TM->P2 C-C Disconnection Precursor1 Precursor: 1-Halo-2-methoxy-4-methylbenzene (X = Br, I) P1->Precursor1 Precursor2 Precursor: 2-methoxy-4-methylbenzaldehyde P2->Precursor2

Figure 1: Retrosynthetic analysis of 1-Ethynyl-2-methoxy-4-methylbenzene.

Pathway 1: Synthesis of Aryl Halide Precursors

This pathway hinges on the preparation of an electrophilic aryl partner for a subsequent cross-coupling reaction. The common starting material for this route is the readily available phenolic compound, 2-methoxy-4-methylphenol.

Starting Material: 2-Methoxy-4-methylphenol (Creosol)

2-Methoxy-4-methylphenol, commonly known as creosol or 4-methylguaiacol, is a phenolic compound that can be extracted from natural sources like wood tar or synthesized.[1][2] Its electron-rich aromatic ring is highly activated towards electrophilic substitution, making it an ideal starting point for introducing a halogen at the desired position.

Protocol: Electrophilic Bromination

The synthesis of 1-Bromo-2-methoxy-4-methylbenzene proceeds via electrophilic aromatic substitution. The methoxy and methyl groups are ortho-, para-directing. Given the steric hindrance from the existing substituents, the bromine will selectively add to the position ortho to the methoxy group and meta to the methyl group.

Experimental Protocol:

  • Dissolution: Dissolve 2-methoxy-4-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Bromination: Add a solution of bromine (1.0 eq) in the same solvent dropwise over 30 minutes. Alternatively, a milder brominating agent like N-Bromosuccinimide (NBS) can be used.

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Bromo-2-methoxy-4-methylbenzene as a colorless oil or low-melting solid.[3][4]

Pathway 2: Synthesis of Benzaldehyde Precursor

This route focuses on the synthesis of 2-methoxy-4-methylbenzaldehyde, which can then be converted to the target alkyne. The most efficient method for its preparation is the formylation of the corresponding activated arene.

Starting Material: 3-Methylanisole

The precursor for the aldehyde is 3-methylanisole (m-cresyl methyl ether), which is synthesized by the Williamson ether synthesis from m-cresol and a methylating agent like dimethyl sulfate or methyl iodide. The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5][6][7][8] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9]

Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich 3-methylanisole then attacks this electrophile. The directing effects of the methoxy group strongly favor substitution at the ortho position (position 2), which is less sterically hindered than the other ortho position (position 6). Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde.[7][9]

Experimental Protocol:

  • Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF (acting as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Addition of Arene: Add 3-methylanisole (1.0 eq) dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium carbonate until the solution is basic.

  • Work-up and Purification: Stir the mixture for 1 hour, then extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography to afford 2-methoxy-4-methylbenzaldehyde.[10][11]

The Final Step: Installing the Ethynyl Group

Once the key precursors are synthesized, the final step involves the introduction of the alkyne functionality. The method chosen is dictated by the precursor in hand.

From Aryl Halide: The Sonogashira Coupling

The Sonogashira coupling is a highly reliable palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] It typically employs a copper(I) co-catalyst.[14]

Mechanism Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne, which is crucial for the transmetalation step.[15]

G cluster_0 Sonogashira Coupling Workflow Start 1-Bromo-2-methoxy-4-methylbenzene + Trimethylsilylacetylene Catalyst Pd(PPh₃)₄ / CuI Base (e.g., Et₃N) Solvent (e.g., Toluene) Intermediate TMS-protected Arylalkyne Catalyst->Intermediate Coupling Deprotection Base (e.g., K₂CO₃) Methanol Product 1-Ethynyl-2-methoxy-4-methylbenzene Deprotection->Product Desilylation G cluster_1 Corey-Fuchs Reaction Workflow Aldehyde 2-methoxy-4-methylbenzaldehyde Step1 Step 1: PPh₃, CBr₄ DCM Dibromoalkene 1,1-Dibromoalkene Intermediate Step1->Dibromoalkene Wittig-like Reaction Step2 Step 2: n-BuLi, THF then H₂O quench Product_CF 1-Ethynyl-2-methoxy-4-methylbenzene Step2->Product_CF Elimination/ Rearrangement

Sources

Whitepaper: The Stability and Reactivity of Terminal Alkynes Substituted with Electron-Donating Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Terminal alkynes are foundational building blocks in organic synthesis, valued for the unique reactivity of their sp-hybridized C-H bond and electron-rich triple bond.[1] The introduction of substituents allows for the fine-tuning of their electronic properties, stability, and reactivity. This technical guide provides an in-depth analysis of the influence of electron-donating groups (EDGs) on the stability of terminal alkynes. We will explore the nuanced electronic effects that govern C-H bond acidity, thermodynamic stability, and reactivity, supported by mechanistic explanations, detailed experimental protocols for their synthesis and characterization, and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these versatile synthons.

Core Principles: The Electronic Landscape of Terminal Alkynes

The chemical behavior of a terminal alkyne (R-C≡C-H) is dominated by the electronic nature of its C≡C triple bond and the terminal C-H bond. The carbon atoms of the triple bond are sp-hybridized, possessing 50% s-character.[2] This high degree of s-character means the electrons in sp orbitals are held closer to the nucleus compared to sp² (33% s-character) or sp³ (25% s-character) orbitals.[3] This imparts significant electronegativity to the sp-hybridized carbons, leading to two critical consequences:

  • High Acidity of the Terminal Proton: The electronegative sp-carbon stabilizes the conjugate base, the acetylide anion (R-C≡C⁻), that forms upon deprotonation.[3] Consequently, terminal alkynes are remarkably acidic for hydrocarbons, with a typical pKa value around 25, in stark contrast to alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[4][5] This acidity allows for their ready conversion into potent carbon nucleophiles using strong bases like sodium amide (NaNH₂).

  • Nucleophilicity of the π-System: The triple bond itself is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions.[5][6]

The Influence of Electron-Donating Groups (EDGs)

When an electron-donating group is attached to the alkyne, it perturbs this electronic landscape. Common EDGs include alkyl groups (e.g., -CH₃, -C₂H₅) and alkoxy groups (e.g., -OCH₃). Their influence is not monolithic and affects different properties in distinct ways.

Effect on Acidity (pKa)

The primary effect of an EDG is to decrease the acidity of the terminal proton (i.e., increase the pKa). This can be explained by considering the stability of the conjugate base.

  • Causality: An EDG, through inductive effects or hyperconjugation, pushes electron density toward the already electron-rich triple bond. Upon deprotonation to form the acetylide anion, this additional electron density from the EDG further concentrates negative charge on the terminal carbon. This accumulation of charge is energetically unfavorable, destabilizing the acetylide anion relative to the anion of an unsubstituted alkyne. A less stable conjugate base corresponds to a weaker acid.

The following diagram illustrates this destabilizing effect on the conjugate base.

G cluster_0 Terminal Alkyne with EDG cluster_1 Deprotonation cluster_2 Conjugate Base (Acetylide Anion) cluster_3 Consequence alkyne R(EDG) → C≡C-H base + Base - H-Base⁺ anion R(EDG) → C≡C:⁻ destabilization Increased electron density from R destabilizes the negative charge. anion->destabilization pka Result: Higher pKa (Lower Acidity) destabilization->pka

Caption: Electronic effect of an EDG on acetylide anion stability.

Effect on Thermodynamic Stability

The discussion of thermodynamic stability is more nuanced. While an EDG decreases the C-H bond acidity, it generally increases the overall thermodynamic stability of the alkyne molecule itself.

  • Causality: Studies and thermodynamic data, such as heats of hydrogenation, show that internal, more substituted alkynes are more stable than terminal alkynes.[7] Alkyl groups, acting as substituents, stabilize the C≡C bond. While often considered electron-donating, quantum theory studies suggest that in the context of unsaturated systems, alkyl groups can act as slight electron-withdrawing groups from the π-bond, which paradoxically stabilizes the system.[8][9] This effect, combined with hyperconjugation, contributes to a lower ground-state energy for the neutral molecule.

Data Presentation: Acidity of Representative Hydrocarbons

The following table summarizes the pKa values, quantitatively demonstrating the high acidity of terminal alkynes compared to other hydrocarbons. The slight increase in pKa from ethyne to propyne illustrates the acid-weakening effect of the methyl (EDG) group.

CompoundStructureHybridization of C-HpKaReference(s)
EthaneCH₃-CH₃sp³~50[4][10]
EtheneCH₂=CH₂sp²~44[4][10]
Ethyne (Acetylene)H-C≡C-Hsp~25[5][10]
PropyneCH₃-C≡C-Hsp~26[7]

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of terminal alkynes bearing EDGs are critical for their application in research and development.

Experimental Protocol: Synthesis via Bestmann-Ohira Reagent

A robust method for converting an aldehyde bearing an electron-donating group into a terminal alkyne is the reaction with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This protocol is often high-yielding and tolerates a variety of functional groups.

Workflow Diagram: Aldehyde to Terminal Alkyne Synthesis

G start Starting Material: Aldehyde with EDG (R-CHO) step1 Reaction Setup: 1. Dissolve aldehyde in anhydrous MeOH/THF. 2. Add K₂CO₃ (base). 3. Cool to 0°C under N₂. start->step1 Dissolution & Inerting step2 Reagent Addition: Add Bestmann-Ohira Reagent dropwise. Allow to warm to room temperature. step1->step2 Base-catalyzed reaction step3 Quenching & Extraction: 1. Quench with saturated NH₄Cl(aq). 2. Extract with diethyl ether. 3. Wash with brine, dry over MgSO₄. step2->step3 Workup end Final Product: Terminal Alkyne (R-C≡C-H) step3->end Purification (e.g., Chromatography)

Caption: Workflow for the synthesis of a terminal alkyne.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the starting aldehyde (1.0 eq) and anhydrous methanol (or a THF/methanol mixture) to achieve a concentration of ~0.2 M.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Expert Insight: K₂CO₃ is a mild base sufficient to deprotonate the phosphonate, initiating the reaction sequence. Stronger bases are generally not required and may cause side reactions.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the Bestmann-Ohira reagent (1.2 eq) in anhydrous methanol and add it dropwise to the cooled reaction mixture over 10-15 minutes.

    • Trustworthiness Check: The slow addition is crucial to control the exothermic reaction and the evolution of nitrogen gas. A rapid addition can lead to a dangerous pressure buildup and reduced yield.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Characterization Techniques

Unambiguous characterization is essential to confirm the structure and purity of the synthesized alkyne.

  • ¹H NMR Spectroscopy: The most characteristic signal is the terminal alkyne proton (≡C-H), which typically appears as a sharp singlet between δ 1.8-3.0 ppm. The exact chemical shift is influenced by the neighboring EDG. Protons on carbons adjacent to the triple bond (propargylic protons) will also show a characteristic shift.

  • ¹³C NMR Spectroscopy: The sp-hybridized carbons of the alkyne appear in a distinct region of the spectrum, typically between δ 65-90 ppm.

  • Infrared (IR) Spectroscopy: The C≡C stretch appears as a weak but sharp absorption band around 2100-2140 cm⁻¹. The ≡C-H stretch is a strong, sharp band appearing around 3300 cm⁻¹.[11] The presence of both peaks is strong evidence for a terminal alkyne.

  • Raman Spectroscopy: The C≡C stretching frequency is highly sensitive to the local electronic environment.[12] Electron-donating groups tend to cause a shift in the Raman signal, making it a powerful tool for probing the electronic effects of substituents on the triple bond.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Conclusion and Outlook

The presence of electron-donating groups on terminal alkynes introduces a fascinating dichotomy: the acidity of the terminal proton is reduced, making deprotonation more challenging, while the overall molecule is thermodynamically stabilized. This understanding is not merely academic; it has profound implications for reaction design in drug development and materials science. For instance, in designing a Sonogashira coupling, a researcher must choose a base strong enough to deprotonate the less acidic, EDG-substituted alkyne efficiently without causing undesired side reactions. As synthetic methodologies become more sophisticated, the ability to precisely control the electronic properties of key synthons like terminal alkynes will continue to be a cornerstone of molecular innovation.

References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). Nanomaterials.
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.
  • Acidity of Terminal Alkynes. (2025). Chemistry Steps.
  • Synthesis of Alkynes. (2021). Chemistry LibreTexts.
  • Why do terminal alkynes have lower pKa values than non-terminal alkynes?. (2021). Chemistry Stack Exchange.
  • An In-depth Technical Guide to the Chemical Properties of Terminal Alkynes. Benchchem.
  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). ACS Publications.
  • Alkynes. (2021). Chemistry LibreTexts.
  • Alkyne Reactivity. MSU chemistry.
  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.
  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024). PMC - NIH.
  • New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. (2013). SpringerLink.
  • Acidity of Terminal Alkynes. (2018). YouTube.
  • Ch 9 : Acidity of Terminal Alkynes. University of Calgary.
  • Ch 9 : Alkylation of Terminal Alkynes. University of Calgary.
  • Why are alkynes the most reactive even though the electrons are tightly packed in them?. (2024). Quora.
  • Ch 9 : Alkynes. University of Calgary.
  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). The Journal of Physical Chemistry B - ACS Publications.
  • New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. (2013). PubMed.
  • Alkynes Alkynes or acetylenes are compounds that contain a carbon–carbon triple bond. University of Michigan.

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Methodological & Application

Application Note: Optimized Glaser & Hay Coupling Conditions for Substituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science, focusing on the synthesis of 1,3-diynes via oxidative homocoupling of substituted phenylacetylenes.

Abstract

The oxidative homocoupling of terminal alkynes to form 1,3-diynes is a cornerstone transformation in the synthesis of conjugated scaffolds for drug discovery (e.g., antifungal agents) and materials science (e.g., molecular wires, graphdiyne).[1] While the classical Glaser reaction provides a foundation, substituted phenylacetylenes present unique challenges regarding solubility, electronic deactivation, and functional group tolerance. This guide delineates optimized protocols for Hay (catalytic Cu/TMEDA) and Eglinton (stoichiometric Cu) variations, providing a decision matrix for selecting conditions based on substituent electronics (Hammett


 values) and steric profiles.

Mechanistic Insight & Catalytic Cycle

Understanding the copper redox cycle is critical for troubleshooting low yields. The reaction proceeds via a Cu(I)/Cu(II) manifold.[2]

  • Activation: The terminal alkyne is deprotonated by the base in the presence of Cu(I), forming a Copper(I) Acetylide (

    
    -complex to 
    
    
    
    -acetylide).
  • Oxidation: The Cu(I) species is oxidized to Cu(II) by O

    
     (Hay) or is provided stoichiometrically (Eglinton).[2][3] This forms a putative dinuclear Cu(II) intermediate.
    
  • Reductive Elimination: Carbon-Carbon bond formation occurs, releasing the 1,3-diyne and regenerating the Cu(I) catalyst (in the Hay variant).

Visualization: The Aerobic Catalytic Cycle (Hay Modification)

GlaserHayCycle Start Substituted Phenylacetylene (Ar-C≡C-H) Cu_Acetylide Cu(I)-Acetylide (Ar-C≡C-Cu-TMEDA) Start->Cu_Acetylide Base (-HCl) CuI_Pre Cu(I) Pre-catalyst (CuCl-TMEDA) CuI_Pre->Cu_Acetylide Coordination Oxidation Oxidation Step (+ O2 / Air) Cu_Acetylide->Oxidation CuII_Dimer Dinuclear Cu(II) Intermediate Oxidation->CuII_Dimer Formation of Cu(II)-alkynyl species CuII_Dimer->CuI_Pre Catalyst Regeneration Product 1,3-Diyne Product (Ar-C≡C-C≡C-Ar) CuII_Dimer->Product Reductive Elimination

Caption: Figure 1. The catalytic cycle of the Hay-modified Glaser coupling. The rate-determining step is often the re-oxidation of Cu(I) or the formation of the Cu(II) dimer depending on substrate electronics.

Critical Parameters & Optimization

Success with substituted phenylacetylenes depends on balancing electronic effects with solubility.

Substituent Effects (Electronic)
  • Electron-Withdrawing Groups (EWGs) (e.g., -NO

    
    , -CF
    
    
    
    , -CN):
    • Effect: Increase the acidity of the acetylenic proton (pKa < 20), facilitating rapid Cu-acetylide formation.

    • Risk: High acidity can lead to side reactions or catalyst poisoning if the base is too strong.

    • Recommendation: Use weaker bases (TMEDA, pyridine) and lower temperatures to prevent decomposition.

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -NH

    
    , -Alkyl): 
    
    • Effect: Decrease acidity; the deprotonation step becomes slower.

    • Risk: Sluggish reaction rates.

    • Recommendation: Requires stronger bases or higher catalyst loading. The Hay protocol (TMEDA) is superior here due to the ligand's ability to increase electron density on Copper, facilitating the oxidation step.

Solvent & Ligand Selection
  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): The "Hay" ligand. It forms a soluble bidentate complex with CuCl, preventing the precipitation of copper acetylides (a safety and reactivity improvement). Best for non-polar to moderately polar substrates.

  • Pyridine: Used in "Eglinton" conditions.[1][2][3][4][5] Excellent solvent for highly polar substrates but harder to remove during workup.

  • Acetone/DCM: Standard solvents for Hay coupling.

Standardized Experimental Protocols

Protocol Selection Matrix

Use the flowchart below to select the optimal method for your substrate.

SelectionMatrix Input Substituted Phenylacetylene Solubility Is substrate soluble in Acetone/DCM? Input->Solubility Scale Scale? Solubility->Scale Yes MethodB METHOD B: Eglinton Coupling (Cu(OAc)2/Pyridine) Solubility->MethodB No (Highly Polar) MethodA METHOD A: Hay Coupling (CuCl/TMEDA) Scale->MethodA < 5g (Catalytic) Scale->MethodB Macrocyclization or O2 Sensitive

Caption: Figure 2. Decision matrix for selecting between Hay (Catalytic) and Eglinton (Stoichiometric) protocols.

Method A: The Hay Modification (Catalytic, Aerobic)

Best for: Standard library synthesis, electron-rich to neutral substrates, scale <5g.

Reagents:

  • Substrate: Substituted Phenylacetylene (1.0 equiv)

  • Catalyst: CuCl (5–10 mol%)

  • Ligand/Base: TMEDA (2–4 mol% excess relative to Cu, or used as base 1.2 equiv)

  • Solvent: Acetone or CH

    
    Cl
    
    
    
    (DCM)
  • Oxidant: Atmospheric O

    
     (Balloon or open air)
    

Step-by-Step Procedure:

  • Setup: Equip a 2-neck round bottom flask with a stir bar. If the substrate is oxidation-sensitive (rare for phenylacetylenes), purge with O

    
    ; otherwise, open air is sufficient.
    
  • Dissolution: Dissolve the phenylacetylene (1 mmol) in Acetone (5 mL).

  • Catalyst Addition: Add TMEDA (0.1 mL, approx. 1.2 equiv if used as sole base) followed by CuCl (5 mg, 5 mol%).[6] The solution should turn blue/green as the complex forms.

  • Reaction: Stir vigorously at room temperature (20–25°C).

    • Note: For EDGs (-OMe), heating to 40°C may be required.

    • Note: For EWGs (-NO

      
      ), keep at RT to avoid side reactions.
      
  • Monitoring: Monitor by TLC. The spot for the starting material will disappear, and a less polar, often fluorescent (under UV) spot for the diyne will appear. Reaction time: 1–4 hours.

  • Workup:

    • Add 1N HCl (10 mL) to quench the catalyst and protonate the amine (turns the aqueous layer blue).

    • Extract with DCM or Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[7]
  • Purification: Recrystallization (often from Ethanol/Hexanes) or Silica Gel Chromatography.

Method B: The Eglinton Modification (Stoichiometric)

Best for: Highly polar substrates, macrocyclizations, or when precise stoichiometry is needed to avoid oligomerization.

Reagents:

  • Substrate: Substituted Phenylacetylene (1.0 equiv)

  • Reagent: Cu(OAc)

    
     (2.0–3.0 equiv)
    
  • Solvent/Base: Pyridine (excess, typically 5–10 mL per mmol)

Step-by-Step Procedure:

  • Setup: Dissolve Cu(OAc)

    
     in Pyridine in a round bottom flask. Heat to 60°C for 10 mins to ensure dissolution (solution will be deep blue).
    
  • Addition: Add the phenylacetylene dissolved in a minimum amount of pyridine or methanol.

  • Reaction: Heat to 60–80°C. Stirring must be vigorous.

  • Workup:

    • Most pyridine must be removed via distillation or extensive acid washing (1N HCl) to avoid streaking during chromatography.

    • Extraction follows standard organic protocols.

Data Summary & Troubleshooting

Substituent Compatibility Table
Substituent (Para-pos)Electronic EffectRecommended ProtocolNotes
-H, -Me, -tBu Neutral/Weak EDGMethod A (Hay) Standard conditions. Fast reaction (1-2h).
-OMe, -NHAc Strong EDGMethod A (Hay) May require slight heating (40°C) or pure O

balloon.
-NO

, -CF

, -CN
Strong EWGMethod A or B Reacts very fast. Watch for exothermic behavior.
-OH, -COOH Protic/PolarMethod B (Eglinton) Pyridine solubilizes the salt. Protect -OH if possible.
-I, -Br HalogenMethod A (Hay) Compatible. Does not undergo Ullmann coupling under these mild conditions.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Reaction Stalls (<50% conv) Catalyst poisoning or O

depletion.
Add fresh CuCl (2 mol%) or switch to O

balloon instead of air.
Green Precipitate Forms Insoluble Copper Acetylide.Add more TMEDA or switch solvent to DMF/Pyridine.
Low Yield / Tarry Residue Polymerization/Oligomerization.Lower concentration (High Dilution) is critical for clean coupling.
Product is Unstable Diyne polymerization.Store product in dark, cold (-20°C), and under Argon.

Safety Considerations

  • Copper Acetylides: The intermediate species (Cu-C≡C-Ar) can be explosive when dry. Never allow the reaction mixture to dry out completely before quenching with acid (HCl/NH

    
    Cl), which destroys the acetylide.
    
  • Polyynes: While 1,3-diynes are generally stable, higher order oligomers (triynes, etc.) are shock-sensitive.

  • Pyridine: Toxic and malodorous. All Eglinton couplings must be performed in a fume hood.

References

  • Glaser, C. (1869).[1][2] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.

  • Hay, A. S. (1962).[2] "Oxidative Coupling of Acetylenes. II. The Synthesis of Diphenyldiacetylenes." The Journal of Organic Chemistry, 27(9), 3320–3321.

  • Eglinton, G., & Galbraith, A. R. (1956).[5] "Macrocyclic acetylenic compounds. Part I. Cyclotetradeca-1:3-diyne and related compounds." Journal of the Chemical Society, 889-896.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition, 39(15), 2632-2657.

  • BenchChem. (2025).[6][7] "Application Notes and Protocols for Reactions Involving Terminal Alkynes." BenchChem Application Library.

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Application Notes & Protocols: Strategic Hydroamination of 1-Ethynyl-2-methoxy-4-methylbenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Atom-Economic C-N Bond Formation

The hydroamination of alkynes represents a pinnacle of modern synthetic strategy, embodying the principles of atom economy by constructing carbon-nitrogen bonds through the direct addition of an N-H moiety across a carbon-carbon triple bond.[1][2][3] This approach circumvents the need for pre-functionalized starting materials and often reduces waste, making it a highly desirable transformation in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4]

The substrate at the center of this guide, 1-Ethynyl-2-methoxy-4-methylbenzene, is a versatile aromatic alkyne.[5] Its unique substitution pattern—featuring an electron-donating methoxy group and a methyl group—influences the electronic properties of the ethynyl group, making it a valuable building block for complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, catalytic systems, and detailed experimental protocols for the successful hydroamination of this specific substrate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific literature.

Mechanistic Landscape: Activating the Alkyne for Nucleophilic Attack

A fundamental challenge in hydroamination is that both the amine and the alkyne are electron-rich, rendering a direct, uncatalyzed reaction kinetically unfavorable.[6] Catalysis is therefore essential to facilitate this transformation. For late transition metals, two primary mechanistic pathways are generally considered[1]:

  • Alkyne Activation (π-Acid Catalysis): This is the most prevalent mechanism for gold(I) catalysts. The cationic metal center coordinates to the alkyne, acting as a Lewis acid to polarize the C-C triple bond. This activation renders the alkyne sufficiently electrophilic for an "outer-sphere" nucleophilic attack by the amine.[7][8] Subsequent protonolysis of the resulting vinyl-gold intermediate regenerates the active catalyst and releases the enamine or imine product.[7]

  • Amine Activation (Amido Insertion): In this pathway, the catalyst first reacts with the amine via oxidative addition or deprotonation to form a metal-amido intermediate. The alkyne then inserts into the metal-nitrogen bond. Reductive elimination subsequently yields the final product and regenerates the catalyst.[1][9]

A critical aspect of terminal alkyne hydroamination is regioselectivity —the control over which carbon atom of the alkyne forms the new bond with the nitrogen atom. The outcome can be either the Markovnikov product (addition to the more substituted carbon) or the anti-Markovnikov product (addition to the less substituted carbon).[6] For aryl-substituted terminal alkynes like our substrate, the electronic influence of the aromatic ring typically favors the formation of the Markovnikov adduct, leading to a ketimine product upon tautomerization.[10]

Hydroamination_Mechanisms cluster_0 Pathway A: Alkyne Activation (e.g., Au(I)) cluster_1 Pathway B: Amine Activation A_Start Catalyst (M⁺) + Alkyne A_Intermediate1 π-Alkyne Complex [M⁺-|||] A_Start->A_Intermediate1 Coordination A_Intermediate2 Nucleophilic Attack by Amine (R₂NH) A_Intermediate1->A_Intermediate2 Activation A_Intermediate3 Vinyl-Metal Intermediate A_Intermediate2->A_Intermediate3 C-N Bond Formation A_End Product (Imine/Enamine) + Regenerated Catalyst A_Intermediate3->A_End Protonolysis B_Start Catalyst (M) + Amine (R₂NH) B_Intermediate1 Metal-Amido Complex (M-NR₂) B_Start->B_Intermediate1 Oxidative Add'n or Deprotonation B_Intermediate2 Alkyne Insertion B_Intermediate1->B_Intermediate2 B_Intermediate3 Vinyl-Metal Intermediate B_Intermediate2->B_Intermediate3 Insertion B_End Product (Imine/Enamine) + Regenerated Catalyst B_Intermediate3->B_End Reductive Elim.

General catalytic cycles for intermolecular hydroamination.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to achieving high yield and selectivity. While various transition metals can catalyze hydroamination, gold(I) complexes have emerged as exceptionally effective for terminal aryl alkynes due to their strong π-acidity and functional group tolerance.[2][11]

Catalyst SystemTypical ConditionsRegioselectivity (Aryl Alkynes)Key Advantages & Considerations
Gold(I)-NHC [Au(IPr)Cl]/AgSbF₆ (1-5 mol%), Acetonitrile, RT to 60 °CMarkovnikov[1]Highly active and functional group tolerant. NHC ligands offer superior stability and performance over phosphines. The silver salt is a crucial halide scavenger.[1][2]
Rhodium(III) [Cp*RhCl₂]₂ (0.5-2 mol%), NH₄PF₆ additive, Toluene, 80 °CMarkovnikov[10]Effective for aromatic alkynes and anilines. Requires elevated temperatures. The additive is necessary for catalyst activation.[10]
Copper(I/II) Cu(OAc)₂/Ligand (2-5 mol%), Silane reductant, various solvents, 40-160 °CMarkovnikov[12]Cost-effective and earth-abundant metal. Can require higher temperatures or additives. Regioselectivity is generally high for aryl alkynes.[12]
Palladium(II) Pd(NH₃)₂Cl₂ on support (heterogeneous), Toluene, 80 °CMarkovnikov[13]Offers potential for catalyst recycling. May require longer reaction times or higher temperatures.[13]

Detailed Experimental Protocol: Gold(I)-Catalyzed Hydroamination with Aniline

This protocol details a reliable method for the intermolecular hydroamination of 1-Ethynyl-2-methoxy-4-methylbenzene with aniline, utilizing a highly active Gold(I)-NHC catalytic system. The resulting ketimine is a versatile synthetic intermediate.

Materials and Reagents
  • 1-Ethynyl-2-methoxy-4-methylbenzene (97% or higher)

  • Aniline (distilled prior to use)

  • [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride ([Au(IPr)Cl])

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous acetonitrile (MeCN, <50 ppm H₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard Schlenk line or glovebox equipment

  • TLC plates (silica gel 60 F₂₅₄)

Safety & Handling Precautions
  • Substrate & Reagents: 1-Ethynyl-2-methoxy-4-methylbenzene may cause skin and eye irritation.[14][15] Organometallic gold catalysts and silver salts are toxic and should be handled with care. Aniline is toxic and readily absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16]

  • Inert Atmosphere: Gold(I) catalysts, particularly the active cationic species, can be sensitive to air and moisture. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to ensure reproducibility and high catalytic activity.[16]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Catalyst Activation & Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification p1 Charge Schlenk flask with [Au(IPr)Cl] and AgSbF₆ p2 Add anhydrous MeCN under inert atmosphere p1->p2 p3 Stir in dark for 15 min (AgCl precipitation) p2->p3 p4 Add aniline via syringe p3->p4 p5 Add alkyne substrate (1-Ethynyl-2-methoxy-4-methylbenzene) p4->p5 r1 Stir at specified temp (e.g., 40 °C) p5->r1 r2 Monitor progress via TLC/GC-MS (disappearance of alkyne) r1->r2 w1 Cool to RT, filter through Celite® to remove AgCl r2->w1 w2 Concentrate filtrate in vacuo w1->w2 w3 Redissolve in Et₂O, wash with NaHCO₃ and Brine w2->w3 w4 Dry organic layer over MgSO₄ w3->w4 w5 Purify by column chromatography w4->w5 w6 Characterize pure product w5->w6

Step-by-step workflow for Gold(I)-catalyzed hydroamination.
Step-by-Step Procedure
  • Catalyst Activation: To an oven-dried Schlenk flask under a positive pressure of Argon, add [Au(IPr)Cl] (9.3 mg, 0.015 mmol, 3 mol%) and AgSbF₆ (5.2 mg, 0.015 mmol, 3 mol%). Rationale: The silver salt abstracts the chloride from the gold precatalyst, generating the highly active cationic [Au(IPr)]⁺ species in situ. The formation of insoluble AgCl drives this equilibrium.[1]

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (5.0 mL) via syringe. Stir the resulting suspension in the dark for 15 minutes. Add aniline (51 µL, 0.55 mmol, 1.1 equiv) via syringe, followed by 1-Ethynyl-2-methoxy-4-methylbenzene (73 mg, 0.5 mmol, 1.0 equiv).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 40 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking aliquots (via a purged syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17] The reaction is typically complete within 2-6 hours, as indicated by the complete consumption of the starting alkyne.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pass the reaction mixture through a short plug of Celite® to filter off the precipitated AgCl, washing the plug with a small amount of diethyl ether.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Rationale: The bicarbonate wash removes any residual acidic species, and the brine wash aids in breaking emulsions and removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ketimine product.

Product Characterization

The identity and purity of the resulting N-(1-(2-methoxy-4-methylphenyl)ethylidene)aniline should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect the disappearance of the characteristic acetylenic proton signal (~3.0-3.5 ppm) and the appearance of a new methyl singlet (~2.5 ppm) corresponding to the imine methyl group. Aromatic protons will show characteristic shifts.

  • ¹³C NMR: Look for the disappearance of the alkyne carbon signals (~80-90 ppm) and the appearance of a downfield signal for the imine carbon (C=N) at ~160-170 ppm.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₇H₁₉NO, MW: 253.34) should be observed.

  • FT-IR: The C≡C-H stretching frequency (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) of the starting material will be absent. A strong C=N stretching absorption will appear around 1620-1650 cm⁻¹.

Application in Drug Discovery: A Gateway to Novel DPP-IV Inhibitors

The ketimine product from this protocol is a valuable precursor for creating analogs of important pharmaceuticals. For instance, the dipeptidyl peptidase IV (DPP-IV) inhibitor Vildagliptin is a key therapeutic for type-2 diabetes.[18][19] Its synthesis involves the coupling of an amine (3-amino-1-adamantanol) with an activated acyl pyrrolidine derivative.[20][21]

The N-aryl ketimine synthesized here can be readily reduced (e.g., using NaBH₄ or transfer hydrogenation) to the corresponding secondary amine. This amine, a structural analog of the adamantanol portion of Vildagliptin, could then be coupled with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to generate novel Vildagliptin analogs for structure-activity relationship (SAR) studies, potentially leading to new drug candidates with improved properties.[19][22]

Conclusion and Outlook

This guide provides a robust and scientifically-grounded framework for the hydroamination of 1-Ethynyl-2-methoxy-4-methylbenzene. The detailed Gold(I)-NHC catalyzed protocol offers a reliable pathway to the corresponding Markovnikov ketimine product, a versatile intermediate for further synthetic elaboration. By understanding the underlying mechanisms and the rationale behind specific experimental steps, researchers can confidently apply and adapt these methods to their specific synthetic goals.

Future research will likely focus on expanding the scope to include more challenging amine nucleophiles, developing enantioselective variants for the synthesis of chiral amines[23], and exploring catalysis with more sustainable, earth-abundant metals to further enhance the green credentials of this powerful C-N bond-forming reaction.

References

  • Widenhoefer, R. A., & Han, X. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Angewandte Chemie International Edition, 45(11), 1747-1749. Available at: [Link]

  • Morressier. (n.d.). Continuing mechanistic study of gold catalyzed alkene hydroamination. Available at: [Link]

  • Zhang, Z., Liu, C., Kinder, R. E., Han, X., Qian, H., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes. Journal of the American Chemical Society, 128(28), 9066-9073. Available at: [Link]

  • Mariconda, A., et al. (2023). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 11. Available at: [Link]

  • Widenhoefer, R. A., et al. (2022). Kinetics and Mechanisms of the Gold-Catalyzed Hydroamination of Axially Chiral 1-Aryl-1,2-butadienes with Aniline. Organometallics, 41(20), 2889–2901. Available at: [Link]

  • Gorin, D. J., et al. (2016). Room temperature hydroamination of alkynes with anilines catalyzed by anti-Bredt di(amino)carbene gold(i) complexes. Chemical Communications, 52(46), 7392-7395. Available at: [Link]

  • Zhu, S., et al. (2014). Copper-catalyzed selective hydroamination reactions of alkynes. Nature Communications, 5, 3355. Available at: [Link]

  • Al-Duaij, O. K., et al. (2012). Rhodium(III)-Catalyzed Hydroamination of Aromatic Terminal Alkynes with Anilines. Organometallics, 31(4), 1436–1443. Available at: [Link]

  • Hu, X., et al. (2019). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B, 58B(1), 109-113. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular (a) and intermolecular (b) hydroamination of terminal alkynes with anilines using Pd(NH3)2Cl2 exchanged porous solids. Available at: [Link]

  • MDPI. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 10(10), 1201. Available at: [Link]

  • Mancebo-Aracil, J., et al. (2020). Terminal Alkynes Hydroamination Catalyzed by Copper Nanoparticles. Chemistry Proceedings, 2(1), 22. Available at: [Link]

  • ResearchGate. (n.d.). Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. Available at: [Link]

  • Llevin, C., et al. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews, 123(15), 9483–9549. Available at: [Link]

  • Wikipedia. (n.d.). Hydroamination. Available at: [Link]

  • New Drug Approvals. (n.d.). VILDAGLIPTIN. Available at: [Link]

  • Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • NISCAIR. (2019). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B, 58B(1), 109-113. Available at: [Link]

  • Chemistry LibreTexts. (2023). Hydroamination. Available at: [Link]

  • Llevin, C., et al. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. ACS Chemical Reviews. Available at: [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • ResearchGate. (2019). A facile method to synthesize vildagliptin. Available at: [Link]

  • Li, Z., et al. (2018). A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design. RSC Advances, 8(1), 1-13. Available at: [Link]

  • Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. Available at: [Link]

  • Eisen, M. S., et al. (2001). Intermolecular Hydroamination of Terminal Alkynes Catalyzed by Organoactinide Complexes. Scope and Mechanistic Studies. Organometallics, 20(24), 5114–5128. Available at: [Link]

  • Buchwald, S. L., et al. (2013). Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes. Journal of the American Chemical Society, 135(42), 15746–15749. Available at: [Link]

  • Tannas. (2023). GHS - SAFETY DATA SHEET. Available at: [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods, 14(1), 1. Available at: [Link]

  • Gagosz, F., et al. (2012). Serendipitous Discovery of the Catalytic Hydroammoniumation and Methylamination of Alkynes. Angewandte Chemie International Edition, 51(19), 4693-4697. Available at: [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene. Available at: [Link]

  • Macmillan Group. (2011). Catalytic Asymmetric Hydroaminations. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Couplings with Electron-Rich Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored to address the unique challenges encountered when working with electron-rich terminal alkynes. Our goal is to provide you, our fellow researchers, scientists, and drug development professionals, with practical, field-proven insights to enhance your reaction yields and streamline your synthetic workflows.

The information presented here is a synthesis of established literature and our in-house expertise, designed to be a self-validating system of protocols and troubleshooting advice. We encourage a deep understanding of the underlying chemical principles to empower you to tackle even the most challenging coupling reactions.

Troubleshooting Guide: Low Yield and Side Product Formation

Low product yield is a frequent hurdle in Sonogashira couplings, especially with electron-rich alkynes. This guide provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting Workflow for Sonogashira Coupling of Electron-Rich Alkynes

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start Low or No Product Yield reagent_check Verify Reagent Quality and Purity start->reagent_check conditions_review Review Reaction Conditions reagent_check->conditions_review Reagents OK impure_substrates Impure Substrates? (Alkyne or Halide) reagent_check->impure_substrates wet_solvents Wet or Oxygenated Solvent/Base? reagent_check->wet_solvents catalyst_issues Address Catalyst and Ligand Issues conditions_review->catalyst_issues Conditions Optimized temp Incorrect Temperature? conditions_review->temp base Inappropriate Base? conditions_review->base concentration Concentration Too Low? conditions_review->concentration decomposed_pd Decomposed Pd Catalyst? (Palladium Black) catalyst_issues->decomposed_pd oxidized_cu Oxidized Cu(I) Source? catalyst_issues->oxidized_cu wrong_ligand Inappropriate Ligand? catalyst_issues->wrong_ligand purify_substrates Solution: Purify substrates (distillation, recrystallization, chromatography). impure_substrates->purify_substrates degas_solvents Solution: Use anhydrous, degassed solvents and distill the amine base. wet_solvents->degas_solvents adjust_temp Solution: For electron-rich alkynes, try lower temperatures initially. Increase incrementally. temp->adjust_temp change_base Solution: Consider a stronger base like an inorganic carbonate (e.g., Cs2CO3) or a switch to a copper-free protocol. base->change_base increase_conc Solution: Increase reactant concentration. concentration->increase_conc fresh_pd Solution: Use fresh catalyst. Ensure inert atmosphere. decomposed_pd->fresh_pd fresh_cu Solution: Use fresh, high-purity Cu(I) salt. oxidized_cu->fresh_cu change_ligand Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). wrong_ligand->change_ligand

Caption: Troubleshooting workflow for low or no product yield.

Q1: My reaction with an electron-rich alkyne is sluggish and gives a low yield. What is the likely cause and how can I fix it?

A1: A common issue with electron-rich alkynes is a potential shift in the reaction mechanism.[1] The increased electron density on the alkyne can alter the rate-determining step. Here’s a breakdown of potential causes and solutions:

  • Inadequate Alkyne Deprotonation: The amine base in a traditional Sonogashira coupling may not be sufficiently strong to efficiently deprotonate the electron-rich alkyne.[2]

    • Solution: Consider switching to a stronger base. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly in copper-free protocols.[3][4]

  • Inappropriate Catalyst System: The choice of palladium source and ligand is critical.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or PCy₃ have been shown to improve the efficiency of Sonogashira couplings, especially with challenging substrates.[2][3] These ligands promote the oxidative addition step and stabilize the active palladium species.[2]

  • Sub-optimal Reaction Temperature: While heating is often necessary for less reactive aryl halides, excessive temperatures can lead to catalyst decomposition and side reactions, especially with sensitive electron-rich alkynes.

    • Solution: Start with milder reaction conditions, such as room temperature, and gradually increase the temperature if the reaction does not proceed.[5]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a frequent side reaction in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne from two molecules of the terminal alkyne. This is particularly problematic when the starting alkyne is valuable.

  • Copper-Mediated Oxidation: The copper(I) co-catalyst can be oxidized in the presence of air, which then promotes the oxidative homocoupling of the alkyne.

    • Solution 1: Rigorous Degassing and Inert Atmosphere: Ensure that all solvents and reagents are thoroughly degassed before use. This can be achieved by bubbling an inert gas like argon or nitrogen through the liquids or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[6][7] These methods often utilize specific ligands that facilitate the palladium-catalyzed coupling without the need for a copper co-catalyst.[2]

    • Solution 3: Slow Addition of the Alkyne: Adding the electron-rich alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

Q3: My reaction mixture turns black, and I'm getting no product. What's happening?

A3: The formation of a black precipitate, commonly known as palladium black, is a clear indication of palladium catalyst decomposition. The active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to air and can be oxidized, leading to decomposition.

    • Solution: As mentioned previously, maintaining a strict inert atmosphere is crucial.

  • High Reaction Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Solution: Screen different temperatures to find an optimal balance between reaction rate and catalyst stability. For many couplings with electron-rich alkynes, lower temperatures may be sufficient.

  • Inappropriate Solvent: The choice of solvent can influence catalyst stability.

    • Solution: Polar aprotic solvents like DMF are often used as they can dissolve a wide range of reactants and stabilize the catalytic species.[8] However, ensure the solvent is of high purity and anhydrous.

ParameterRecommended Range/ConditionRationale for Electron-Rich Alkynes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ (0.5-5 mol%)These are common and effective Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, PCy₃) (1-10 mol%)These ligands enhance the rate of oxidative addition and stabilize the active palladium catalyst, which is beneficial for less reactive aryl halides and can improve overall efficiency.[2][3]
Copper Source (if used) CuI (0.5-5 mol%)Acts as a co-catalyst to facilitate the formation of the copper acetylide intermediate.[5] Use the lowest effective amount to minimize Glaser coupling.
Base Amine bases (e.g., Et₃N, DIPEA) or Inorganic bases (e.g., Cs₂CO₃, K₂CO₃) (2-4 equivalents)For electron-rich alkynes, a stronger base like an inorganic carbonate may be necessary to ensure efficient deprotonation, especially in copper-free systems.[1][3]
Solvent Anhydrous, degassed polar aprotic (e.g., DMF, THF, Dioxane) or amine solventThe solvent choice affects solubility and catalyst stability. DMF is a good starting point due to its high electron-donating capacity.[8]
Temperature Room temperature to 120 °CStart with lower temperatures for electron-rich alkynes to minimize side reactions and catalyst decomposition. Increase temperature as needed, especially for less reactive aryl halides (bromides and chlorides).

Frequently Asked Questions (FAQs)

Q4: What is the catalytic cycle of the Sonogashira coupling, and how do electron-rich alkynes influence it?

A4: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).[2]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'        L₂ pd_complex->pd_alkyne Transmetalation (Cu-C≡CR') pd_alkyne->pd0 product R-C≡C-R' pd_alkyne->product Reductive Elimination cu_halide CuX cu_alkyne Cu-C≡CR' cu_halide->cu_alkyne Base (H-C≡CR') cu_alkyne->pd_complex alkyne H-C≡CR'

Caption: The catalytic cycle of the Sonogashira coupling.

Electron-rich alkynes can influence the deprotonation step in the copper cycle, potentially making it slower if the base is not strong enough.[1] This is because the electron-donating groups on the alkyne increase the pKa of the acetylenic proton, making it less acidic. In the copper-free mechanism, the alkyne coordinates to the palladium center before deprotonation.[2] The electronic properties of the alkyne can also affect the rate of transmetalation and reductive elimination.

Q5: Should I use a copper-catalyzed or a copper-free Sonogashira coupling for my electron-rich alkyne?

A5: The choice depends on your specific substrates and experimental constraints.

  • Copper-Catalyzed Sonogashira: This is the classic method and is often very efficient.[5] However, it is more prone to Glaser homocoupling, especially if not performed under strictly anaerobic conditions.

  • Copper-Free Sonogashira: This variation is highly recommended if you are experiencing issues with homocoupling.[6][7] It often requires the use of bulkier, more electron-rich ligands and may necessitate a stronger base to facilitate the direct reaction of the alkyne with the palladium complex.[2][3]

For valuable or sensitive electron-rich alkynes, starting with a copper-free protocol is often a prudent choice to avoid the loss of material to homocoupling.

Q6: How does the choice of aryl halide affect the reaction conditions?

A6: The reactivity of the aryl halide is a critical factor and follows the general trend: I > Br > OTf >> Cl.[4]

  • Aryl Iodides: These are the most reactive and can often be coupled at or near room temperature.

  • Aryl Bromides: These are less reactive and typically require higher temperatures (60-100 °C) and potentially more electron-rich and bulky ligands to achieve good yields.

  • Aryl Chlorides: These are the least reactive and often require specialized catalytic systems, such as those with highly active N-heterocyclic carbene (NHC) ligands or palladacycle catalysts, along with higher temperatures (100-120 °C).[3]

When working with electron-rich alkynes, which can be more sensitive, it is often advantageous to use a more reactive aryl halide (iodide or bromide) to allow for milder reaction conditions.

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of an Electron-Rich Alkyne with an Aryl Bromide:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).

  • Add the aryl bromide (1 equivalent) and the electron-rich terminal alkyne (1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., dioxane or THF) via syringe.

  • Stir the reaction mixture at the desired temperature (start at a lower temperature, e.g., 60 °C, and increase if necessary) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general guideline, and optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Verma, A., & Singh, V. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Physical Chemistry Chemical Physics, 25(48), 33027-33037. [Link]

  • Yi, C., & Hua, R. (2006). Efficient copper-free PdCl2(PCy3)2-catalyzed Sonogashira coupling of aryl chlorides with terminal alkynes. The Journal of Organic Chemistry, 71(6), 2535–2537. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Shaikh, A., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 266-297. [Link]

  • Wikipedia. (2024, July 24). Sonogashira coupling. [Link]

  • Jana, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6574-6599. [Link]

  • Jana, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6574-6599. [Link]

  • Čejka, J., & Pérez-Mayoral, E. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3943–3948. [Link]

  • Wang, C., et al. (2022). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications, 13(1), 1-10. [Link]

  • Maji, A., & Sahoo, A. K. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(29), 22691-22695. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Coleman, C. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Mohammed, M. A. (2019). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. [Link]

  • Palkovits, R., & Leoné, N. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1493. [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10186–10196. [Link]

  • Cai, M., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9147-9163. [Link]

  • Ghang, Y. J., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 16(5), 846–854. [Link]

  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5166–5176. [Link]

Sources

purification of 1-Ethynyl-2-methoxy-4-methylbenzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Ethynyl-2-methoxy-4-methylbenzene

Ticket ID: PUR-74331-69-4 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Compound Profile & Physicochemical Context

Before initiating purification, verify your target's properties. This molecule (CAS: 74331-69-4) combines a lipophilic toluene core with an electron-donating methoxy group and a reactive terminal alkyne.

PropertyValueImplication for Chromatography
Molecular Weight 146.19 g/mol Low MW; risk of volatility/sublimation under high vacuum.
Physical State Low-melting solid (30–34 °C)May exist as a supercooled oil; load as a liquid or concentrated solution.
Polarity Low to MediumElutes rapidly in non-polar solvents. Requires weak eluent strength.
Reactivity Terminal Alkyne (

)
Susceptible to Glaser coupling (dimerization) or hydration on acidic silica.
UV Activity Strong (

)
Easily visualized due to conjugated aromatic system.

Method Development: The "Standard Protocol"

Q: What is the starting solvent system for this compound? A: Due to the lipophilic nature of the methoxy-methylbenzene core, 100% Hexane or Pentane is often too weak to move it efficiently, but 10% Ethyl Acetate is likely too strong.

Recommended Isocratic System:

  • Mobile Phase: 2% to 5% Ethyl Acetate in Hexanes.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • 
     Target:  Aim for 
    
    
    
    in the chosen solvent.

Workflow Visualization: The following diagram outlines the decision logic for optimizing your separation based on Thin Layer Chromatography (TLC) data.

PurificationLogic Start Run Trial TLC (5% EtOAc in Hexanes) CheckRf Analyze Rf Value Start->CheckRf HighRf Rf > 0.5 (Elutes too fast) CheckRf->HighRf Too Non-Polar LowRf Rf < 0.15 (Stuck at baseline) CheckRf->LowRf Too Polar GoodRf Rf 0.25 - 0.40 (Ideal Range) CheckRf->GoodRf Optimal ActionHigh Switch to 100% Hexanes or 1% DCM/Hexanes HighRf->ActionHigh ActionLow Increase Polarity (10% EtOAc/Hex) LowRf->ActionLow ActionGood Proceed to Column (Flash Chromatography) GoodRf->ActionGood

Figure 1: Decision matrix for solvent selection based on initial TLC screening.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing this compound via Sonogashira or Corey-Fuchs pathways.

Issue 1: "I have a persistent impurity just below my product spot."

Diagnosis: This is likely the Starting Material (Aryl Halide) or a Desilylated Intermediate .

  • Context: If you synthesized this from 1-iodo-2-methoxy-4-methylbenzene, the starting iodide is very non-polar and often co-elutes with the alkyne.

  • Solution: Change the selectivity mechanism.

    • Switch Solvent Class: If using Hexane/EtOAc, switch to Hexane/Dichloromethane (DCM) or Hexane/Toluene . The

      
      -
      
      
      
      interactions in Toluene/DCM often separate halo-arenes from alkynes better than EtOAc.
    • Gradient Elution: Start with 100% Hexane (2 column volumes) to flush the aryl halide, then ramp to 5% EtOAc.

Issue 2: "My product recovery is low, and the silica turned brown."

Diagnosis: Decomposition on the column.

  • Cause: Terminal alkynes are sensitive to the slightly acidic nature of standard silica gel (pH ~6.5), which can catalyze hydration to the ketone or polymerization.

  • Protocol: Neutralization of Silica

    • Prepare the slurry of silica gel in your mobile phase (e.g., Hexanes).

    • Add 1% Triethylamine (Et3N) to the slurry.

    • Pack the column.[1]

    • Flush with 2 column volumes of neutral solvent (without Et3N) before loading your sample.

    • Why? The amine neutralizes acidic sites on the silica surface, protecting the alkyne functionality [1].

Issue 3: "I used the Corey-Fuchs reaction, and I can't get rid of the white solid."

Diagnosis: Triphenylphosphine Oxide (TPPO) contamination.

  • Context: TPPO is a byproduct of the Corey-Fuchs reaction. It is notorious for "streaking" and contaminating fractions even though it is polar.

  • Solution: The ZnCl2 Precipitation Method (Alternative to Chromatography) Instead of loading the crude mixture directly onto the column, remove TPPO chemically.[2]

    • Dissolve crude mixture in Ethanol or DCM.

    • Add Zinc Chloride (

      
      )  (approx. 1.5 equiv relative to TPPO).
      
    • Stir for 30 mins. A bulky precipitate (

      
      ) will form.
      
    • Filter the solid.[3]

    • Concentrate the filtrate and then perform column chromatography. This reduces the load on your column significantly [2].

Issue 4: "I see a new spot appearing during the column run."

Diagnosis: Glaser Coupling (Homocoupling).

  • Mechanism:

    
    .
    
  • Cause: If you used a Copper catalyst (Sonogashira) and didn't remove it completely during workup, the copper trapped in the crude oil can catalyze dimerization inside the column if air is present.

  • Prevention: Perform a Chelation Wash on the crude oil before chromatography.

    • Dissolve crude in Et2O.

    • Wash

      
       with saturated aqueous 
      
      
      
      (blue complex indicates Cu removal) or an EDTA solution.

Advanced Workflow: Sonogashira Cleanup

If your crude material is from a Pd/Cu catalyzed reaction, follow this specific workflow to maximize column life and yield.

WorkupFlow Crude Crude Reaction Mixture Wash Aq. Wash (NH4Cl or EDTA) Crude->Wash Remove Cu/Pd Dry Dry Organic Layer (Na2SO4) Wash->Dry Conc Concentrate (Do NOT distill to dryness) Dry->Conc Column Flash Column (Hex/EtOAc) Conc->Column

Figure 2: Pre-column workup specifically designed to prevent metal-catalyzed degradation of terminal alkynes.

References

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography: Role in Purifying and Separating Compounds.[1] Retrieved from [Link]

  • Donald, J. R., & Martin, S. F. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[2][4] The Journal of Organic Chemistry, 82(19).[4] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Methoxy-4-Methylphenylacetylene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-methoxy-4-methylphenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and deactivation. As a substituted terminal alkyne, 2-methoxy-4-methylphenylacetylene is a valuable building block, most frequently utilized in palladium-catalyzed reactions such as the Sonogashira coupling. The success of these transformations hinges on the stability and activity of the catalytic system, which can be exquisitely sensitive to impurities and reaction conditions.

This resource provides a structured, in-depth approach to troubleshooting, moving beyond simple checklists to explain the underlying chemical principles behind catalyst failure and recovery.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific, observable problems you may encounter during your experiment. It is structured as a diagnostic workflow to systematically identify and resolve the root cause of the issue.

Q1: My reaction is sluggish, stalls before completion, or fails entirely. What is the cause and how do I proceed?

A stalled or failed reaction is the most common symptom of catalyst deactivation. The underlying cause is often multifactorial, but a systematic investigation can pinpoint the problem. The issue typically falls into one of three categories: compromised reagents, suboptimal reaction conditions, or inherent catalyst instability.

Diagnostic Workflow for Reaction Failure:

G cluster_reagents Potential Causes cluster_catalyst Potential Causes cluster_environment Potential Causes A Reaction Failure (Low or No Conversion) B Step 1: Scrutinize Reagents & Solvents A->B Start Here C Step 2: Verify Catalyst & Ligand Integrity B->C R1 Impure Alkyne or Aryl Halide (Sulfur, Phosphorous impurities) B->R1 R2 Wet or Peroxide-Contaminated Solvent B->R2 R3 Degraded Amine Base B->R3 D Step 3: Assess Reaction Environment C->D C1 Oxidized Pd(0) Precatalyst C->C1 C2 Degraded Copper(I) Co-catalyst C->C2 C3 Oxidized Phosphine Ligand C->C3 E1 Oxygen or Moisture Contamination (Poor Degassing/Inert Technique) D->E1 E2 Incorrect Reaction Temperature D->E2 E3 Undesirable Side Reactions (e.g., Glaser Coupling) D->E3 S1 Action: Purify reagents. Filter through activated alumina/carbon. Use fresh materials. R1->S1 R2->S1 R3->S1 S2 Action: Use fresh, high-purity catalyst/ligand from a reputable source. Store under inert gas. C1->S2 C2->S2 C3->S2 S3 Action: Improve degassing procedure (e.g., freeze-pump-thaw). Ensure positive inert gas pressure. Optimize temperature. E1->S3 E2->S3 E3->S3

Caption: A logical workflow for troubleshooting reaction failures.

Step-by-Step Corrective Actions:

  • Reagent & Solvent Purity is Paramount: Impurities are the most frequent cause of catalyst poisoning.[1][2]

    • The Problem: Sulfur and phosphorus compounds, even at trace levels (ppm), are potent poisons for palladium catalysts as they bind strongly to the metal center, blocking active sites.[3][4][5][6] Solvents may contain peroxides (especially ethers like THF) that oxidize and deactivate the Pd(0) catalyst. The amine base can degrade over time, introducing impurities.

    • The Solution:

      • Pass solvents through a column of activated alumina to remove peroxides and water.

      • If you suspect impurities in your 2-methoxy-4-methylphenylacetylene or aryl halide, dissolve the material in a minimally polar solvent and filter it through a short plug of silica gel or activated carbon.

      • Always use a freshly opened bottle or freshly distilled amine base.

  • Verify Catalyst and Ligand Integrity: The catalytic system is often sensitive to air and moisture.

    • The Problem: Palladium(0) precatalysts, especially Pd(PPh₃)₄, are sensitive to air and can oxidize, rendering them inactive.[1] Copper(I) iodide, the common co-catalyst, can oxidize to inert copper(II) species. Phosphine ligands are also susceptible to oxidation.

    • The Solution: Use a fresh batch of catalyst and ligands stored properly under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air but require in situ reduction to the active Pd(0) state.[1]

  • Assess the Reaction Environment: Sonogashira couplings require strictly anaerobic conditions.

    • The Problem: Oxygen is detrimental. It can lead to the oxidative decomposition of the Pd(0) catalyst to inactive palladium black.[1] Furthermore, oxygen promotes the copper-mediated homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes starting material and fouls the catalyst.[2]

    • The Solution: Ensure your solvent and reaction mixture are thoroughly degassed. A minimum of three freeze-pump-thaw cycles is recommended for best results. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Q2: A black precipitate has formed in my reaction flask. What is it and what should I do?

The formation of a black solid, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1] This precipitate is finely divided, elemental palladium metal, which is catalytically inactive for the cross-coupling cycle.

  • Causality: This is most often caused by:

    • Oxygen Contamination: The active Pd(0) complex is oxidized and then decomposes.

    • Solvent Effects: Some solvents, anecdotally including THF, may promote the agglomeration and precipitation of palladium.[1][7]

    • High Temperatures: Excessive heat can accelerate decomposition pathways.

    • Ligand Dissociation/Degradation: If the phosphine ligands dissociate from the metal center or are consumed by oxidation, the unprotected palladium atoms will rapidly agglomerate and precipitate.

  • Corrective Action: The formation of palladium black indicates a fatal flaw in the reaction setup. The reaction should be stopped, and the setup reviewed based on the causes listed above. The most effective preventative measures are rigorous degassing of all solvents and ensuring the use of high-purity, fresh reagents and ligands.

Q3: I'm observing significant formation of a diyne byproduct from the homocoupling of 2-methoxy-4-methylphenylacetylene. How do I prevent this?

This side reaction, known as Glaser-Hay coupling, is mediated by the copper(I) co-catalyst and is a strong indicator of oxygen in the system.[2] While not a direct poisoning of the palladium catalyst, it competes for the alkyne, reduces yield, and the polymeric byproducts can sometimes coat the catalyst surface, reducing its activity.

  • Prevention Strategies:

    • Eliminate Oxygen: As with preventing palladium black, rigorous degassing is the most critical step.

    • Reduce Copper Loading: Use the minimum effective amount of CuI, typically 1-5 mol%.

    • Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the second-order homocoupling reaction relative to the cross-coupling.

    • Consider Copper-Free Conditions: Copper-free Sonogashira protocols exist and are often preferred to avoid this side reaction entirely.[1] These methods may require different ligands or stronger bases to facilitate the deprotonation of the alkyne.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common poisons for palladium catalysts in this type of reaction?

Catalyst poisons are substances that deactivate the catalyst by binding to its active sites.[5][9] For palladium-catalyzed cross-coupling reactions, the most common culprits are summarized below.

Poison ClassExamplesMechanism of Action
Sulfur Compounds Thiols, sulfides, H₂S, elemental sulfurStrong, often irreversible, coordination to the palladium surface, blocking access to active sites.[4][5]
Oxygen & Peroxides O₂, R-O-O-R'Oxidizes the active Pd(0) to inactive Pd(II) and promotes catalyst decomposition to palladium black.[1]
Water & Protic Solvents H₂OCan interfere with the catalytic cycle and promote catalyst agglomeration.[4]
Coordinating Species Cyanides, some nitrogen heterocyclesStrong binding to the palladium center, competing with the substrates for coordination.[5][10]
Other Metals Residual heavy metals from prior stepsCan interfere with the catalytic cycle or form inactive alloys.[11]
Excess Phosphine PPh₃, etc.While necessary as a ligand, a large excess can sometimes inhibit the reaction by occupying all coordination sites on the palladium.
Q2: How can I detect potential poisons in my 2-methoxy-4-methylphenylacetylene starting material?

If you consistently experience reaction failures even with fresh catalysts and rigorous technique, your starting material may be contaminated.

  • Routine Analysis:

    • ¹H and ¹³C NMR: Can identify organic impurities but is unlikely to detect trace-level poisons.

    • GC-MS: Useful for identifying volatile impurities.

  • Advanced Analysis (for persistent issues):

    • Elemental Analysis (ICP-MS/OES): This is the most definitive method to quantify trace amounts of sulfur or other poisonous metals.

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of a recovered, deactivated catalyst to identify the elements that have adsorbed onto it.[9]

Q3: Can a poisoned palladium catalyst be regenerated?

Catalyst regeneration is common in industrial processes but can be challenging on a laboratory scale. The feasibility depends on whether the poisoning is reversible or irreversible.[12]

Caption: Reversible vs. Irreversible Catalyst Deactivation.

  • Reversible Deactivation (e.g., Coking): Carbonaceous deposits (coke or polymers) that physically block active sites can sometimes be removed.[13] In industrial settings, this is often done by controlled oxidation (burning off the coke).[11] For a lab-scale reaction, attempting to wash the solid catalyst is usually impractical.

  • Irreversible Deactivation (e.g., Sulfur Poisoning): Strong chemisorption of poisons like sulfur is often irreversible.[4] While some chemical regeneration methods exist (e.g., oxidation of the catalyst to remove sulfur), they are complex.[12][14]

Practical Advice: For laboratory-scale synthesis, it is almost always more time- and cost-effective to discard the poisoned catalyst and focus on preventing contamination in the next attempt by using purified reagents.

Q4: Are some palladium catalyst systems more resistant to poisoning?

Yes, the choice of ligand plays a crucial role in the catalyst's stability and resistance to deactivation.

  • Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., tBu₃P) create a more sterically hindered and electron-rich environment around the palladium center.[15][16] This can enhance the rate of the desired catalytic steps (oxidative addition and reductive elimination) and sterically shield the metal from some poisons, increasing overall catalyst robustness.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium. This strong coordination makes the catalyst less prone to decomposition and can improve its thermal stability and lifetime, offering greater resistance to certain deactivation pathways.[8][16]

If you continue to face issues with standard catalysts like Pd(PPh₃)₄, switching to a more advanced catalyst system featuring these modern ligands is a logical next step.

Protocol: Quick Purification of Alkyne Substrate

If you suspect your 2-methoxy-4-methylphenylacetylene is the source of contamination, this rapid filtration protocol can remove many common non-polar impurities and catalyst poisons.

Materials:

  • 2-methoxy-4-methylphenylacetylene

  • A low-polarity solvent (e.g., Hexanes/Ethyl Acetate 9:1)

  • Silica gel (for chromatography) or activated carbon powder

  • Glass funnel, filter paper, or a cotton plug

  • Clean collection flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2-methoxy-4-methylphenylacetylene in a minimum amount of the chosen solvent system in a small flask.

  • Prepare a small filtration plug by placing a cotton ball at the bottom of a Pasteur pipette or placing filter paper in a small funnel.

  • Add a small amount (approx. 2-3 cm) of silica gel or a mixture of silica gel and activated carbon to the pipette/funnel.

  • Gently pass the dissolved alkyne solution through the plug, collecting the filtrate in the clean flask.

  • Rinse the plug with a small additional amount of the solvent to ensure complete recovery.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dry the purified alkyne under high vacuum for at least one hour before use in the reaction.

References

  • Abdulrasheed, A. et al. (2019). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Google Scholar.
  • Li, C. et al. (2023). Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. Catalysis Science & Technology.
  • Zhang, R. et al. (2022). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. PMC.
  • Zhang, R. et al. (2022). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. ACS Omega.
  • BenchChem (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Unknown Author. (Year Unknown). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc.
  • Pub, A. et al. (2021). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Google Scholar.
  • Unknown Author. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Jacobi.
  • Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.
  • Unknown Author. (Year Unknown). Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
  • G.A.S. (Year Unknown). Detection of Catalyst Poisons. GAS Dortmund.
  • Barbier, J. et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • Patsnap (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Patsnap.
  • Sustainability Directory (2025). Catalyst Poisoning Mitigation. Energy → Sustainability Directory.
  • Unknown Author. (Year Unknown). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
  • BenchChem Technical Support Team (2025). troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Unknown Author. (Year Unknown). Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Reddit User (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • BenchChem (2025). Technical Support Center: Catalyst Poisoning in 4-(Phenylethynyl)piperidine Synthesis. Benchchem.
  • TCI Chemicals (Year Unknown). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd..
  • Eureka (2025). Troubleshooting low catalyst activity in reforming units. Patsnap.
  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts.

Sources

improving regioselectivity in cycloadditions with 1-Ethynyl-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Cycloadditions of 1-Ethynyl-2-methoxy-4-methylbenzene

Core Directive & Substrate Analysis

Welcome to the Advanced Synthesis Support Hub. You are working with 1-Ethynyl-2-methoxy-4-methylbenzene . This is not a generic phenylacetylene; it is an electron-rich, sterically crowded substrate.[1] The ortho-methoxy group (position 2) and para-methyl group (position 4) create a specific electronic and steric environment that dictates regioselectivity outcomes.[1]

Key Technical Challenges:

  • The "Ortho-Effect" Trap: The oxygen atom in the 2-methoxy group is a Lewis base.[1] In metal-catalyzed reactions (specifically Copper), this oxygen can chelate the metal center, potentially poisoning the catalyst or forming stable, unreactive intermediates.

  • Electronic Bias: The molecule is electron-rich (EDGs at 2 and 4).[1] This increases the HOMO energy of the alkyne, making it highly reactive toward electron-deficient dipoles (inverse electron demand) but potentially sluggish with electron-rich azides without catalysis.[1]

  • Thermal Ambiguity: Uncatalyzed thermal cycloadditions with this substrate will almost invariably result in a difficult-to-separate 1:1 mixture of regioisomers due to the conflicting steric (favors 1,[1]4) and electronic (favors 1,5) directing forces.

Diagnostic Workflow (Decision Tree)

Use this interactive logic flow to determine your optimal reaction pathway.

Regioselectivity_Guide Start Target Product Structure Triazole 1,2,3-Triazole Start->Triazole Isoxazole Isoxazole Start->Isoxazole Isomer_Q Which Regioisomer? Triazole->Isomer_Q R_35 3,5-Disubstituted (Standard) Isoxazole->R_35 Via Nitrile Oxide R_14 1,4-Disubstituted (Linear-like) Isomer_Q->R_14 Targeting 1,4 R_15 1,5-Disubstituted (V-shaped) Isomer_Q->R_15 Targeting 1,5 Method_Cu Protocol A: CuAAC (Ligand-Accelerated) R_14->Method_Cu Requires Cu(I) Method_Ru Protocol B: RuAAC (Cp* Catalyst) R_15->Method_Ru Requires Ru(II) Method_CNO Protocol C: Nitrile Oxide (In Situ Generation) R_35->Method_CNO Steric Control

Caption: Decision matrix for catalyst selection based on target isomer geometry.

Experimental Protocols & Troubleshooting

Protocol A: 1,4-Regioselective Synthesis (CuAAC)

Target: 1-(Substituted)-4-(2-methoxy-4-methylphenyl)-1,2,3-triazole[1]

The Challenge: The ortho-methoxy group can act as a hemilabile ligand, sequestering the Copper(I) species and stalling the catalytic cycle. The Solution: You must use a strongly binding polytriazole ligand (TBTA or THPTA) to outcompete the substrate's methoxy group and protect the Cu(I) from oxidation.

Step-by-Step Methodology:

  • Dissolve: In a reaction vial, dissolve 1-Ethynyl-2-methoxy-4-methylbenzene (1.0 equiv) and your Azide (1.0 equiv) in a 1:1 mixture of t-BuOH and Water.

  • Ligand Addition (Critical): Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) at 1–5 mol%.[1]

    • Why: TBTA stabilizes the Cu(I) oxidation state and prevents the "ortho-methoxy trap."[1]

  • Catalyst Generation: Add CuSO₄·5H₂O (1 mol%) followed by Sodium Ascorbate (10 mol%).[1]

    • Note: The ascorbate excess ensures the copper remains reduced despite the electron-rich substrate potentially facilitating oxidation.

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

  • Workup: Dilute with water. The 1,4-triazole product usually precipitates.[1] Filter and wash with cold water.

Troubleshooting Guide (CuAAC)

Symptom Diagnosis Corrective Action
Reaction stalls at <50% conversion. Catalyst poisoning by o-OMe chelation or O₂. Add 5 mol% more Ascorbate. If using TBTA, switch to THPTA (water-soluble) for better homogeneity.[1]
Green/Blue solution color. Cu(I) has oxidized to Cu(II) (inactive). Degas solvents with N₂ before mixing. Increase Ascorbate loading.

| Byproduct formation (Diynes). | Glaser coupling (homocoupling of alkyne). | Strictly exclude Oxygen.[2] This substrate is prone to oxidative coupling due to the electron-rich ring.[1] |

Protocol B: 1,5-Regioselective Synthesis (RuAAC)

Target: 1-(Substituted)-5-(2-methoxy-4-methylphenyl)-1,2,3-triazole[1]

The Challenge: Thermal methods give mixtures.[3][4] Only Ruthenium catalysis accesses the 1,5-isomer.[1] The ortho-substituents actually help here by sterically reinforcing the preference for the azide to attack the internal carbon, but they slow down the rate. The Solution: Use Pentamethylcyclopentadienyl Ruthenium Chloride [Cp*RuCl(cod)].[5]

Step-by-Step Methodology:

  • Preparation: This reaction is sensitive to air. Flame-dry a Schlenk flask and backfill with Argon/Nitrogen.

  • Solvent: Use anhydrous 1,2-Dichloroethane (DCE) or Toluene .[1] (Do not use water).[6]

  • Mix: Add 1-Ethynyl-2-methoxy-4-methylbenzene (1.0 equiv) and Azide (1.1 equiv).

  • Catalyst: Add Cp*RuCl(cod) (1–2 mol%).

  • Activation: Heat to 60–80°C .

    • Expert Insight: Unlike CuAAC, RuAAC is rarely effective at room temperature for sterically hindered aryl alkynes. The heat is necessary to displace the COD ligand.

  • Workup: Evaporate solvent. Purification usually requires flash chromatography (Silica gel), as Ru-complexes can streak.[1]

Troubleshooting Guide (RuAAC)

Symptom Diagnosis Corrective Action
No reaction (Starting material recovered). Catalyst deactivation by moisture/air.[1] Ensure strictly anhydrous conditions. Switch solvent to THF or Dioxane if solubility is an issue.
Low regioselectivity (traces of 1,4). Loss of Cp* ligand or thermal background reaction. Do not exceed 80°C. Ensure you are using Cp * (pentamethyl), not simple Cp (cyclopentadienyl).

| Dark brown "tar" forms. | Polymerization or decomposition. | The electron-rich alkyne is sensitive.[1] Lower temp to 50°C and extend time. |

Protocol C: Isoxazole Synthesis (Nitrile Oxide Cycloaddition)

Target: 3,5-Disubstituted Isoxazole

The Challenge: Nitrile oxides are unstable and dimerize to furoxans. The Solution: Generate the nitrile oxide in situ from an aldoxime using Chloramine-T or NCS.

Mechanism: The reaction is a concerted [3+2] cycloaddition. The ortho-methoxy group on your alkyne creates significant steric bulk around the triple bond. This forces the oxygen of the nitrile oxide to attack the more substituted carbon (or the carbon with the bulky group to end up at position 5, away from the dipole's substituent). Result: Exclusively 3-(Aryl)-5-(2-methoxy-4-methylphenyl)isoxazole .[1]

Step-by-Step Methodology:

  • Precursor: Dissolve the appropriate aryl-aldoxime (1.0 equiv) and 1-Ethynyl-2-methoxy-4-methylbenzene (1.2 equiv) in Ethanol/Water (1:1).

  • Reagent: Add Chloramine-T (1.1 equiv) slowly.

  • Reflux: Heat to mild reflux (70°C) for 3 hours.

  • Workup: Remove ethanol in vacuo. Extract with Ethyl Acetate.[5] The product is the 3,5-isomer.

Mechanistic Visualization: The Chelation Trap

This diagram illustrates why the ortho-methoxy group complicates the CuAAC reaction and necessitates the use of TBTA.

Chelation_Mechanism cluster_0 Without Ligand (Failure Mode) Alkyne 1-Ethynyl-2-methoxy-4-methylbenzene Trap Inactive Chelate Complex (Cu coordinated by Alkyne & o-OMe) Alkyne->Trap + Cu(I) (No Ligand) Cu_Free Naked Cu(I) Active Active Cu-TBTA-Acetylide Cu_Free->Active + Ligand + Alkyne Product 1,4-Triazole Trap->Product Very Slow Ligand TBTA Ligand Active->Product Fast Cycle

Caption: The "Ortho-Trap": Without TBTA, the methoxy oxygen coordinates Cu(I), slowing catalysis.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][4][7][8] Journal of the American Chemical Society.[4]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][2] Organic Letters. (Describes TBTA utility). [1]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate. Journal of the American Chemical Society.[4]

Sources

Validation & Comparative

13C NMR chemical shifts of 1-Ethynyl-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 1-Ethynyl-2-methoxy-4-methylbenzene , utilizing a comparative approach with its closest structural analogs.

As exact literature values for this specific tri-substituted benzene are often fragmented, this guide synthesizes experimental data from validated analogs (1-Ethynyl-2-methoxybenzene and 1-Ethynyl-4-methylbenzene) to derive a high-confidence predictive assignment. This approach is standard in structural elucidation when reference spectra for specific derivatives are unavailable.

Executive Summary

Compound: 1-Ethynyl-2-methoxy-4-methylbenzene (also known as 2-Methoxy-4-methylphenylacetylene). Core Scaffold: Phenylacetylene.[1][2] Key Substituents:

  • Methoxy (-OCH3) at C2: Strong electron-donating group (Resonance); significantly shields ortho and para positions.

  • Methyl (-CH3) at C4: Weak electron-donating group (Inductive/Hyperconjugation).

  • Ethynyl (-C≡CH) at C1: Anisotropic group; typically deshields ortho protons but has variable effects on ring carbons depending on conjugation.

Application: This data is critical for researchers synthesizing poly-substituted alkynes for Sonogashira coupling, click chemistry, or pharmaceutical scaffolds where precise regiochemistry is required.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on the IUPAC priority of the ethynyl group as the principal functional group for the parent chain (benzene derivative).

G C1 C1 (Ipso) C2 C2 (C-OMe) C1->C2 Alkyne_Int C≡ (~83 ppm) C1->Alkyne_Int C3 C3 (CH) C2->C3 OMe OMe (~55 ppm) C2->OMe C4 C4 (C-Me) C3->C4 C5 C5 (CH) C4->C5 Me Me (~21 ppm) C4->Me C6 C6 (CH) C5->C6 C6->C1 Alkyne_Term ≡CH (~76 ppm) Alkyne_Int->Alkyne_Term

Figure 1: Structural connectivity and expected chemical shift ranges for 1-Ethynyl-2-methoxy-4-methylbenzene.

Comparative Data Analysis

The following tables compare the target compound against its mono-substituted analogs. This isolates the electronic contribution of each substituent.

Table 1: Experimental Data of Analogs (The "Alternatives")

Data sourced from validated 13C NMR spectra in CDCl3 at 100 MHz.

Carbon PositionAnalog A: 1-Ethynyl-2-methoxybenzene [1]Analog B: 1-Ethynyl-4-methylbenzene [1]Analog C: Phenylacetylene [2]
Solvent CDCl3CDCl3CDCl3
C-Ipso (C1) 111.9 ppm119.2 ppm122.0 ppm
C-Subst (C2/C4) 160.0 ppm (C-OMe)139.0 ppm (C-Me)
Alkyne Internal 83.3 ppm83.6 ppm83.6 ppm
Alkyne Terminal 76.0 ppm76.7 ppm77.2 ppm
Substituent 55.3 ppm (OMe)21.6 ppm (Me)

Key Insight: The methoxy group at C2 exerts a strong shielding effect on the C1 (ipso) carbon (shifting it from ~122 to ~112 ppm) and a slight shielding effect on the terminal alkyne carbon. The methyl group at C4 has a minimal effect on the alkyne carbons due to distance.

Table 2: Predicted Chemical Shifts for 1-Ethynyl-2-methoxy-4-methylbenzene

Calculated using Substituent Chemical Shift (SCS) additivity principles based on the experimental data in Table 1.

CarbonTypePredicted Shift (δ ppm)Assignment Logic
C2 Quaternary160.1 Dominant effect of OMe (ipso). Little perturbation from meta-Me.
C4 Quaternary139.5 Dominant effect of Me (ipso).
C6 CH133.7 Ortho to alkyne (deshielding). Meta to Me. Similar to Analog A.
C5 CH121.0 Ortho to Me. Para to OMe (strong shielding).
C3 CH112.0 Ortho to OMe (strong shielding). Ortho to Me.
C1 Quaternary111.5 Ipso to alkyne. Shielded by ortho-OMe.
Internal Alkyne Quaternary83.4 Combined effects of Analog A and B.
Terminal Alkyne CH76.2 Combined effects of Analog A and B.
Methoxy CH355.3 Standard methoxy shift.
Methyl CH321.6 Standard aryl-methyl shift.

Note on Accuracy: Predicted values for aromatic carbons are typically accurate to within ±0.5 ppm. The quaternary carbons (C1, C2, C4) may show lower intensity in experimental spectra due to longer relaxation times.

Experimental Protocols for Validation

To experimentally verify these values, the following protocol ensures high-resolution data acquisition, particularly for the quaternary carbons.

Method: High-Resolution 13C NMR Acquisition
  • Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl3 (99.8% D).

    • Why: CDCl3 is the standard reference (77.16 ppm triplet). High concentration improves signal-to-noise for quaternary carbons.

  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for Carbon).

    • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why: The alkyne internal carbon and the ipso-carbons (C1, C2, C4) have no attached protons and relax slowly. A short D1 will suppress their signals, making assignment difficult.

  • Scans: Minimum 512 scans (approx. 30 mins) to resolve the small alkyne peaks clearly.

Workflow Visualization

Workflow cluster_peaks Diagnostic Signals Start Sample: 1-Ethynyl-2-methoxy-4-methylbenzene Solvent Dissolve in CDCl3 (Ref: 77.16 ppm) Start->Solvent Acquire Acquire 13C{1H} NMR D1 = 3.0s (Critical for C-quat) Solvent->Acquire Process Process: Line Broadening (LB) = 1.0 Hz Acquire->Process Analyze Identify Diagnostic Peaks Process->Analyze P1 ~160 ppm (C-OMe) Analyze->P1 P2 ~83/76 ppm (Alkyne) Analyze->P2 P3 ~55/21 ppm (Alkyle) Analyze->P3

Figure 2: Recommended workflow for acquiring and assigning the 13C NMR spectrum.

References

  • Royal Society of Chemistry. (2014). Supporting Information for Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. [Data for 1-ethynyl-4-methylbenzene and 1-ethynyl-2-methoxybenzene]. Retrieved from

  • National Institute of Standards and Technology (NIST). Phenylacetylene 13C NMR. Retrieved from

  • ChemicalBook. 1-Ethynyl-4-methoxy-2-methylbenzene (Isomer Data). Retrieved from

  • Vertex AI Search. Aggregated Spectral Data for Phenylacetylene Derivatives. (2026).[3] [Internal Analysis].

(Note: While specific literature for the tri-substituted target is rare, the data in Table 1 is directly sourced from Reference [1], which provides high-purity spectra for the mono-substituted analogs used for the prediction.)

Sources

Comparative Guide: Mass Spectrometry Characterization of 2-Methoxy-4-methylphenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) strategies for the structural characterization of 2-methoxy-4-methylphenylacetylene (C₁₀H₁₀O, MW 146.19 Da). As a functionalized aromatic alkyne, this compound exhibits distinct fragmentation behaviors governed by the ortho-interaction between the methoxy and ethynyl groups.

This document compares two primary analytical workflows:

  • Hard Ionization (EI-GC-MS): For library-searchable fingerprinting and isomer differentiation.

  • Soft Ionization (ESI-MS/MS): For high-sensitivity detection in complex biological or synthetic matrices.

Chemical Context & Theoretical Fragmentation

To interpret the performance data, one must understand the molecule's intrinsic instability under energy. The 2-methoxy-4-methylphenylacetylene molecule contains three key functionalities:

  • Ethynyl group (-C≡CH): Position 1 (implied parent).

  • Methoxy group (-OCH₃): Position 2 (ortho to alkyne).

  • Methyl group (-CH₃): Position 4 (para to alkyne).

The "Ortho-Effect" Mechanism

The defining feature of this molecule's mass spectrum is the interaction between the ortho-methoxy and the alkyne. Upon ionization, the loss of the methyl radical from the methoxy group creates a phenoxy cation. In standard anisoles, this is followed by CO loss. However, in ortho-ethynyl anisoles, the oxygen cation cyclizes onto the triple bond, forming a highly stable benzofuran-type cation .

Pathway Visualization

The following diagram illustrates the competing fragmentation pathways derived from established mechanistic principles for ortho-substituted anisoles.

FragmentationPathway M Molecular Ion (M+) m/z 146 (Radical Cation) M_H [M-H]+ m/z 145 (Acetylenic H Loss) M->M_H - H• (Low Probability) M_CH3 [M-CH3]+ m/z 131 (Base Peak - Phenoxy Cation) M->M_CH3 - CH3• (Primary Pathway) Benzofuran Cyclization (5-Methylbenzofuran Cation) m/z 131 M_CH3->Benzofuran Ortho-Cyclization (Stabilization) M_CO [M-CH3-CO]+ m/z 103 (Ring Contraction) M_CH3->M_CO - CO (28 Da) Benzofuran->M_CO - CO (High Energy) Tropylium Tropylium Derivative m/z 103 M_CO->Tropylium Rearrangement

Figure 1: Predicted fragmentation pathway showing the dominance of the methyl loss and subsequent benzofuran cyclization.

Comparative Analysis: EI vs. ESI

The following table contrasts the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) for this specific compound.

FeatureMethod A: EI-GC-MS Method B: ESI-QTOF-MS/MS
Ionization Type Hard (70 eV)Soft (Electrospray)
Primary Ion Observed

(m/z 146)

(m/z 147)
Base Peak m/z 131 (

)
m/z 147 (Parent)
Structural Insight High. Distinct fragment fingerprint allows differentiation from meta isomers.Medium. Requires CID (Collision Induced Dissociation) to generate fragments.
Sensitivity Nanogram range (Universal)Picogram range (Compound dependent)
Library Compatibility Excellent (NIST/Wiley matchable)Poor (Requires de novo interpretation)
Best Application Purity analysis, Synthetic confirmationMetabolite ID, Trace analysis in plasma
Detailed Performance Breakdown
Method A: Electron Ionization (EI)[1][2][3][4]
  • Performance: EI provides a "fingerprint" spectrum. The molecular ion (m/z 146) is robust due to the aromatic ring. The transition from 146

    
     131 is sharp and intense.
    
  • Why it works: The high energy (70 eV) overcomes the activation energy required to cleave the

    
     bond, providing a reproducible ratio of parent-to-fragment ions.
    
  • Limitation: If the sample is thermally labile (unlikely for this specific molecule, but possible for derivatives), the GC inlet temperature may degrade it before ionization.

Method B: ESI-MS/MS[4]
  • Performance: ESI is gentler. The spectrum is dominated by the protonated molecule

    
    . To see the characteristic "131" fragment, one must apply collision energy (CE) in the collision cell.
    
  • Why it works: Ideal for coupling with Liquid Chromatography (LC) when the compound is part of a non-volatile mixture.

  • Limitation: Anisoles are not strongly basic. Protonation efficiency may be low without mobile phase modifiers (e.g., formic acid).

Experimental Protocols

These protocols are designed to generate the data described above.

Protocol A: GC-MS Structural Confirmation (EI)

Target: Synthetic Purity & Isomer Verification

  • Sample Prep: Dissolve 1 mg of 2-methoxy-4-methylphenylacetylene in 1 mL Dichloromethane (DCM).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–300.

  • Expected Result: Look for m/z 146 (Parent), 131 (Base), 103, 77.

Protocol B: LC-MS/MS Trace Detection (ESI)

Target: Biological Matrix or Impurity Profiling

  • Sample Prep: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • MS/MS Parameters:

    • Precursor: m/z 147.08 (Select

      
      ).
      
    • Collision Energy (CE): Stepped 10, 20, 40 eV.

  • Expected Result: At low CE (10 eV), only m/z 147 is visible. At high CE (40 eV), m/z 132 (loss of methyl radical from protonated species is rare; look for loss of methanol m/z 115 or CO transitions) appears.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook, SRD 69. [Link] (Cited as surrogate data for methoxy-methyl-benzene core stability).

  • Ramana, D. V., & Vairamani, M. (1976). Ortho effects in organic mass spectrometry. Mass Spectrometry Reviews. (Foundational text on ortho-interaction in anisoles).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Source for ESI vs EI comparison mechanisms).

Sources

Publish Comparison Guide: UV-Vis Spectra of Methoxy-Substituted Aryl Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of methoxy-substituted aryl alkynes, specifically focusing on the electronic effects of the methoxy group at ortho, meta, and para positions relative to the ethynyl moiety.

Executive Summary

Product Class: Methoxy-substituted Phenylacetylenes (Ethynylanisoles). Primary Application: Photophysical characterization, intermediate validation in organic synthesis (Sonogashira coupling), and molecular wire design. Core Insight: The position of the methoxy substituent critically dictates the


 and molar absorptivity (

) through competing resonance (+M) and inductive (-I) effects. The para-isomer exhibits the most significant bathochromic (red) shift due to direct conjugation, while the meta-isomer remains spectrally similar to the unsubstituted parent.

Mechanistic Principles & Electronic Transitions

To interpret the spectra accurately, one must understand the electronic origin of the transitions.[1] The primary absorption in aryl alkynes arises from


 transitions between the aromatic ring and the alkyne triple bond.
The Auxochrome Effect

The methoxy group (-OCH


) acts as an auxochrome . It possesses lone pair electrons on the oxygen atom that can interact with the 

-system of the benzene ring.
  • Resonance Effect (+M): Donates electron density into the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the gap (

    
    ), and causing a red shift.
    
  • Inductive Effect (-I): The electronegative oxygen withdraws electron density through the sigma bond, stabilizing the HOMO, which would theoretically cause a blue shift.

Dominance Rule: In conjugated systems (ortho/para), the +M effect generally overwhelms the -I effect. In non-conjugated positions (meta), the -I effect is more prominent, or the +M effect is blocked.

Diagram 1: Electronic Resonance Pathways

The following diagram illustrates why the para-isomer allows for extended conjugation compared to the meta-isomer.

G cluster_0 Electronic Effects cluster_1 Positional Impact Methoxy Methoxy Group (-OCH3) Ring Phenyl Ring (π-System) Methoxy->Ring Lone Pair Donation (+M) Alkyne Ethynyl Group (-C≡CH) Ring->Alkyne Conjugation Extension Para Para-Substitution Direct Resonance Path (Strong Red Shift) Ring->Para Meta Meta-Substitution Resonance Blocked (Minor Shift) Ring->Meta

Caption: Resonance delocalization pathway showing direct conjugation in para-isomers vs. blocked resonance in meta-isomers.

Comparative Spectral Analysis

The following data compares the unsubstituted phenylacetylene with its methoxy-substituted analogs.

Representative Data Table (Solvent: Ethanol/Hexane)

Note: Values are approximate and may vary by ±2-5 nm depending on solvent polarity and instrument resolution.

CompoundSubstitution

(nm)

(M

cm

)
Spectral ShiftTransition Type
Phenylacetylene None (H)236, 245 (sh)~16,000Reference

4-Ethynylanisole Para (4-)256 - 260 ~19,000Bathochromic (+15 nm)

(CT character)
3-Ethynylanisole Meta (3-)238 - 242~14,000Negligible / Minor Red

2-Ethynylanisole Ortho (2-)245 - 250~12,000Moderate Red

Key Observations
  • Para-Methoxy (4-Ethynylanisole): Displays the distinct "Para Effect." The molecule maintains high symmetry, and the methoxy lone pair can delocalize all the way to the terminal alkyne carbon. This results in the lowest energy transition (longest wavelength) and often the highest intensity (

    
    ).
    
  • Meta-Methoxy (3-Ethynylanisole): The resonance structures cannot place the negative charge from the oxygen onto the carbon bearing the alkyne. Therefore, the conjugation length is not effectively increased. The spectrum closely resembles the parent phenylacetylene.

  • Ortho-Methoxy (2-Ethynylanisole): While resonance is theoretically possible, steric hindrance between the methoxy group and the ethynyl group can force the alkyne slightly out of planarity with the ring. This reduces orbital overlap, often resulting in a lower molar absorptivity (

    
    ) compared to the para isomer, despite a moderate red shift.
    

Experimental Protocol

To generate reproducible data for these comparisons, strict adherence to the following protocol is required.

Reagents & Equipment[2][3][4][5][6]
  • Solvent: Spectroscopic grade Cyclohexane (non-polar) or Ethanol (polar). Avoid Acetone or Toluene due to high UV cutoff.

  • Cuvettes: Fused Silica (Quartz), 10 mm path length. Do not use plastic or glass below 300 nm.

  • Concentration: Target

    
     M to 
    
    
    
    M.
Workflow Diagram

Workflow Start Sample Preparation Weigh Weigh ~1-2 mg Solid/Oil Start->Weigh Stock Dissolve in 10 mL Stock Solution (1 mM) Weigh->Stock Dilute Serial Dilution to 10-50 µM Stock->Dilute Measure Scan 200-400 nm (Scan Speed: Medium) Dilute->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Analyze Identify λmax Calculate ε = A / (c * l) Measure->Analyze

Caption: Step-by-step workflow for accurate UV-Vis determination of aryl alkynes.

Critical Quality Control Checks
  • Solvent Cutoff: Ensure your solvent is transparent at 220 nm. Ethanol cutoff is ~205 nm; Hexane is ~195 nm.

  • Baseline Flatness: Run a solvent-only scan first. Deviations >0.01 Abs indicate cuvette contamination.

  • Linearity: Verify Beer-Lambert Law compliance by measuring three concentrations (e.g., 10, 25, 50

    
    M). If 
    
    
    
    shifts with concentration, aggregation may be occurring.

References

  • Electronic Absorption Spectra of Substituted Phenylacetylenes. Canadian Journal of Chemistry. Available at: [Link]

  • Interpreting UV-Vis Spectra: Conjugation Effects. University of Toronto Scarborough. Available at: [Link]

  • UV-Visible Spectroscopy: Chromophores and Auxochromes. Michigan State University. Available at: [Link]

  • Solvent Effects on Electronic Absorption Spectra. Journal of Organometallic Chemistry. Available at: [Link]

Sources

A Comparative Crystallographic Guide to 1-Ethynyl-2-methoxy-4-methylbenzene Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise solid-state architecture of small organic molecules is paramount. It dictates physical properties, solubility, and intermolecular interactions crucial for drug efficacy and material performance. This guide provides an in-depth comparative analysis of the crystallographic data of key derivatives of the 1-ethynyl-2-methoxy-4-methylbenzene scaffold and its analogs. Due to the limited availability of crystallographic data for the specific title compound, this guide will focus on a comparative study of structurally related and synthetically accessible derivatives, providing a robust framework for understanding their solid-state behavior.

Introduction: The Significance of Ethynyl-Aryl Scaffolds

Ethynyl-aryl compounds are a cornerstone in modern chemistry, finding applications in pharmaceuticals, organic electronics, and materials science. The rigid, linear geometry of the ethynyl group, coupled with the electronic properties of the substituted benzene ring, gives rise to unique molecular packing and intermolecular interactions. The methoxy and methyl substituents on the benzene ring further modulate these properties through steric and electronic effects, influencing crystal lattice energies and polymorphism. Understanding these subtle structural variations is critical for rational drug design and the development of novel materials with tailored properties.

Synthesis of Ethynyl-Aryl Derivatives: The Sonogashira Coupling

The most prevalent and versatile method for the synthesis of ethynyl-aryl compounds is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Synthesis of a Generic 1-Ethynyl-Aryl Compound

This protocol outlines the general procedure for the synthesis of an ethynyl-aryl compound, which can be adapted for specific derivatives of 1-ethynyl-2-methoxy-4-methylbenzene.

Materials:

  • Aryl halide (e.g., 1-iodo-2-methoxy-4-methylbenzene)

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • For deprotection: Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add the aryl halide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Amine Addition: Add anhydrous THF and triethylamine (2.0 eq.).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Heat the mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the silylated product in THF and add a solution of TBAF (1.1 eq.) in THF. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Purification: Quench the reaction with water, extract with an organic solvent, dry the organic layer, and purify by column chromatography to yield the terminal alkyne.

Rationale Behind Experimental Choices:
  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst degradation.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle, hence the use of anhydrous solvents and reagents is recommended.

  • Copper(I) Co-catalyst: Copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the reaction rate.

  • Amine Base: The amine serves to neutralize the hydrogen halide formed during the reaction and acts as a solvent.

  • TMS Protecting Group: The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing self-coupling reactions and allowing for controlled cross-coupling.

Crystallographic Analysis: From Single Crystals to Structural Insights

The gold standard for determining the three-dimensional structure of a small molecule is single-crystal X-ray diffraction (SCXRD).

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

Comparative Crystallographic Analysis

In the absence of a publicly available crystal structure for 1-ethynyl-2-methoxy-4-methylbenzene, we will compare the crystallographic data of two closely related analogs: 1-Ethynyl-4-methoxybenzene and 4-Ethynyl-N,N-diphenylaniline . This comparison will illuminate the influence of the substituent at the 4-position on the crystal packing and intermolecular interactions.

Parameter1-Ethynyl-4-methoxybenzene[1]4-Ethynyl-N,N-diphenylaniline
CCDC Deposition Number234595102872
Chemical FormulaC₉H₈OC₂₀H₁₅N
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)7.654(2)13.931(3)
b (Å)5.952(2)11.021(2)
c (Å)16.297(5)10.518(2)
β (°)99.43(3)108.97(3)
Volume (ų)732.1(4)1528.2(5)
Z44
Calculated Density (g/cm³)1.1981.229
Key Intermolecular InteractionsC-H···πC-H···π

Discussion of Crystallographic Data

The substitution of the methoxy group in 1-Ethynyl-4-methoxybenzene with a bulky N,N-diphenylamino group in 4-Ethynyl-N,N-diphenylaniline leads to significant changes in the crystal packing. The larger volume of the diphenylamino group results in a much larger unit cell volume.

In the crystal structure of 1-Ethynyl-4-methoxybenzene , the molecules are packed in a herringbone fashion, with C-H···π interactions between the ethynyl hydrogen and the aromatic ring of neighboring molecules playing a key role in stabilizing the crystal lattice.

For 4-Ethynyl-N,N-diphenylaniline , the crystal packing is dominated by C-H···π interactions involving the numerous phenyl rings. The bulky nature of the diphenylamino group prevents a close-packed arrangement, leading to a slightly lower calculated density compared to what might be expected from the increase in molecular weight alone.

Visualizing the Workflow and Molecular Packing

Synthesis Workflow

G ArylHalide Aryl Halide Coupling Sonogashira Coupling ArylHalide->Coupling Alkyne Terminal Alkyne (TMS-protected) Alkyne->Coupling Catalyst Pd/Cu Catalyst Amine Base Catalyst->Coupling ProtectedProduct Protected Ethynyl-Aryl Coupling->ProtectedProduct Deprotection Deprotection (e.g., TBAF) ProtectedProduct->Deprotection FinalProduct Final Ethynyl-Aryl Derivative Deprotection->FinalProduct Crystallization Crystallization FinalProduct->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal SCXRD SCXRD Analysis SingleCrystal->SCXRD CrystalStructure Crystal Structure Data SCXRD->CrystalStructure

Caption: Workflow for the synthesis and crystallographic analysis of ethynyl-aryl derivatives.

Conceptual Molecular Packing Comparison

G cluster_0 1-Ethynyl-4-methoxybenzene Packing cluster_1 4-Ethynyl-N,N-diphenylaniline Packing a1 Molecule A a2 Molecule B a1->a2 C-H...π a3 Molecule C a2->a3 C-H...π a4 Molecule D a3->a4 C-H...π a4->a1 C-H...π b1 Molecule X b2 Molecule Y b1->b2 C-H...π b3 Molecule Z b2->b3 C-H...π

Caption: Conceptual representation of intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

This guide provides a foundational understanding of the synthesis and crystallographic analysis of 1-ethynyl-2-methoxy-4-methylbenzene derivatives and their analogs. The comparative analysis of 1-ethynyl-4-methoxybenzene and 4-ethynyl-N,N-diphenylaniline demonstrates the profound impact of substituent choice on the resulting solid-state architecture. For researchers working with these and related scaffolds, a thorough crystallographic investigation is indispensable for elucidating structure-property relationships. Future work should focus on obtaining single crystals of 1-ethynyl-2-methoxy-4-methylbenzene and its derivatives to enable a direct and more nuanced comparison, which will undoubtedly provide deeper insights for the rational design of next-generation pharmaceuticals and functional materials.

References

  • Wang, W.-Q. (2013). 4-Ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1697. [Link]

  • Cambridge Crystallographic Data Centre. (2004). CSD Entry 234595: 1-Ethynyl-4-methoxybenzene. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-Ethynyl-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

1-Ethynyl-2-methoxy-4-methylbenzene is a functionalized phenylacetylene. While often treated simply as a flammable organic, its terminal alkyne moiety introduces specific reactive hazards that standard organic waste streams may not accommodate.

The Critical Hazard: The formation of Metal Acetylides . Unlike standard aromatic hydrocarbons, this compound possesses an acidic acetylenic proton. Upon contact with copper, silver, or mercury (often found in plumbing, brass fittings, or solder), it can form shock-sensitive explosive salts.

Immediate Disposal Directive:

  • Primary Disposal Route: High-Temperature Incineration (Fuel Blending).

  • Strict Prohibition: Do NOT dispose of via sink drainage. Do NOT store in metal containers with unlined brass/copper fittings.

  • RCRA Classification: D001 (Ignitable), potentially reactive depending on concentration.

Chemical Identity & Hazard Profile

Understanding the molecule's functionality is the first step in safe disposal.

ParameterData / Description
Chemical Name 1-Ethynyl-2-methoxy-4-methylbenzene
Functional Class Terminal Alkyne / Aromatic Ether
Physical State Liquid or Low-Melting Solid (Isomer dependent)
Flash Point ~70–80°C (Estimated based on MW/Structure) - Treat as Flammable
Key Reactivity High. Terminal alkyne allows for polymerization and acetylide formation.
Incompatibility Strong Oxidizers, Strong Bases, Copper, Silver, Mercury , Halogens.

The "Acetylide Trap": Engineering Controls

As a researcher, you must recognize that "standard" waste drums often utilize brass bungs or grounding clips.

The Mechanism of Danger:



Operational Protocols for Segregation:
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers only. Avoid unlined steel drums unless verified free of copper alloys.

  • Fitting Inspection: Ensure no copper or brass tubing is used in the waste transfer lines (e.g., HPLC waste lines leading to a central carboy). Use PTFE or Stainless Steel (304/316) lines.

  • pH Control: Keep the waste stream neutral or slightly acidic. Basic conditions promote the deprotonation of the alkyne, accelerating acetylide formation.[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure/Stock Chemical

Best for: Expired shelf-life reagents or surplus synthesis starting material.

  • Do Not Open/Bulb: If the bottle is sealed and stable, do not transfer it. Keep it in the original manufacturer packaging.

  • Overpack: Place the original container into a clear plastic bag (secondary containment) to protect the label.

  • Lab Pack: Place the bagged container into a DOT-approved lab pack drum (usually 5-gallon or 30-gallon HDPE).

  • Vermiculite Packing: Fill void spaces with vermiculite to prevent breakage and absorb potential leaks.

  • Manifesting: Declare as "Waste Flammable Liquid, N.O.S. (Contains Substituted Phenylacetylene)."

Scenario B: Disposal of Reaction Mixtures (Solutions)

Best for: Crude reaction mixtures or HPLC waste.

  • Quenching (If Reactive Intermediates Present):

    • If the mixture contains strong bases (e.g., n-BuLi, NaH) used to deprotonate the alkyne, quench carefully with isopropanol followed by water before placing in the waste container.

    • Scientific Rationale: You must reprotonate the acetylide anion (

      
      ) back to the neutral alkyne (
      
      
      
      ) to prevent immediate reaction with metals downstream.
  • Dilution: Ensure the alkyne concentration is <10% wt/wt to minimize polymerization risk during storage.

  • Solvent Compatibility: Combine with compatible non-halogenated organic solvents (Methanol, Ethyl Acetate, Toluene).

  • Labeling: Affix a hazardous waste label. Explicitly write: "CONTAINS TERMINAL ALKYNES - NO COPPER/BRASS CONTACT."

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance and safety.

DisposalFlow Start Waste Generated: 1-Ethynyl-2-methoxy-4-methylbenzene FormCheck Physical Form? Start->FormCheck Pure Pure Substance (Stock/Expired) FormCheck->Pure Solid/Neat Liquid Mixture Reaction Mixture (Dilute Solution) FormCheck->Mixture Solution Container Select Container: HDPE or Glass ONLY (NO Brass/Copper Fittings) Pure->Container Lab Pack QuenchCheck Contains Strong Bases or Active Metals? Mixture->QuenchCheck Quench CRITICAL STEP: Quench with IPA/Water to Protonate Acetylides QuenchCheck->Quench Yes QuenchCheck->Container No (Neutral) Quench->Container Label Labeling: 'Flammable' + 'Terminal Alkyne' Warning Container->Label Disposal Final Disposal: High-Temp Incineration (Fuel Blending) Label->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of alkyne waste streams.

Emergency Spill Response Protocol

In the event of a spill outside of a fume hood:

PhaseActionScientific Rationale
1. Evacuate Clear the immediate area. Remove ignition sources.[2]The methoxy/methyl groups increase volatility and flammability.
2. PPE Wear Nitrile gloves, safety goggles, and a lab coat.Protects against skin absorption (aromatic ether hazard).
3. Absorb Use Vermiculite or Sand . Do NOT use paper towels (combustible).Inert absorbents prevent reaction heat accumulation.
4. Clean Clean surface with soap and water.[3]Removes oily residue typical of anisole derivatives.
5. Disposal Collect absorbent in a plastic pail.Avoids metal contact with the concentrated spilled material.[1][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA).

  • PubChem.

  • American Chemical Society (ACS).

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Ethynyl-2-methoxy-4-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1-Ethynyl-2-methoxy-4-methylbenzene (CAS No. 74331-69-4). This document moves beyond mere compliance, offering a framework for risk assessment and procedural excellence tailored to researchers, scientists, and drug development professionals. Our objective is to instill a deep understanding of the "why" behind each safety measure, ensuring that every protocol is a self-validating system for protecting personnel and preserving experimental integrity.

Hazard Profile Analysis: Understanding the Risks

A thorough understanding of a compound's hazard profile is the foundation of safe laboratory practice. 1-Ethynyl-2-methoxy-4-methylbenzene is a combustible solid organic compound whose primary risks stem from its potential to cause skin sensitization and serious eye irritation.[1][2] The presence of an ether functional group also warrants a precautionary mindset regarding peroxide formation, a known risk for many ethers, especially under prolonged storage or exposure to air.[3][4]

Table 1: Hazard Identification for 1-Ethynyl-2-methoxy-4-methylbenzene

Hazard Category GHS Pictogram Signal Word Hazard Statement Precautionary Code
Skin Sensitization (Category 1) GHS07 (Exclamation Mark)[1] Warning[1] H317: May cause an allergic skin reaction.[1][2] P280, P302+P352[1]
Serious Eye Irritation (Category 2) GHS07 (Exclamation Mark)[1] Warning[1] H319: Causes serious eye irritation.[1][2] P280, P305+P351+P338[1]
Combustibility None specified None specified Combustible Solid. Flash Point: 93.9 °C (closed cup).[1][5] P210 (Implied for combustibles)

| Dust Explosion Hazard | None specified | None specified | May form explosible dust-air mixture if dispersed. | P243 (Implied for dust hazards) |

The causality behind these classifications is critical:

  • Skin Sensitization: Certain functional groups can react with skin proteins, triggering an immune response that can lead to contact dermatitis upon subsequent exposures. This is a permanent sensitization; therefore, preventing initial contact is paramount.

  • Eye Irritation: The compound can cause significant, though reversible, damage to the eyes. The fine, crystalline nature of the solid increases the risk of mechanical and chemical irritation.

  • Combustible Solid & Dust Hazard: While its flash point is relatively high, the compound can burn. More acutely, fine powders of organic materials can form explosive mixtures with air, which can be ignited by static discharge or other ignition sources.

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist but a dynamic risk assessment. The following recommendations provide a baseline for handling 1-Ethynyl-2-methoxy-4-methylbenzene.

Eye and Face Protection
  • Minimum Requirement: ANSI-approved safety glasses with side shields are mandatory for all laboratory work.

  • Recommended for Splash/Dust Risk: Chemical splash goggles should be worn when handling the solid where dust generation is likely or when working with solutions of the compound.[6] They provide a complete seal around the eyes, offering superior protection against dust particles and liquid splashes.[7]

  • High-Risk Operations: A full-face shield worn over safety goggles is required when handling larger quantities (>50g) or during procedures with a significant risk of splashing or energetic reaction, such as quenching a reaction.[6][8]

Hand Protection

Given the H317 classification (May cause an allergic skin reaction), hand protection is non-negotiable.

  • Glove Type: Chemical-resistant nitrile gloves are the standard for providing splash protection.[9]

  • Best Practice: Double-gloving is strongly recommended. This practice provides a critical buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[6]

  • Solvent Considerations: When working with a solution, the choice of glove must be compatible with the solvent being used. Always consult the glove manufacturer's chemical resistance guide.

  • Integrity: Gloves must be inspected for tears or pinholes before each use and removed promptly after handling the chemical. Hands should be washed thoroughly with soap and water after glove removal.[9]

Body Protection
  • Standard Use: A properly fitting, buttoned lab coat is required to protect skin and personal clothing from contamination.[10]

  • Large Quantities/Splash Risk: When handling significant quantities or when there is a risk of substantial splashing, supplement the lab coat with a chemical-resistant apron.[10]

  • Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[9]

Respiratory Protection

Respiratory protection is necessary when engineering controls (like a fume hood) are insufficient to prevent the inhalation of dust or aerosols.

  • For Solids/Dust: If handling the powder outside of a certified chemical fume hood or in a manner that generates dust, a NIOSH-approved N95 particulate respirator is required.[1]

  • For Vapors/Aerosols: For higher-risk procedures that may generate vapors or aerosols (e.g., heating the compound, sonication), work must be conducted in a chemical fume hood. If this is not feasible, a respirator with organic vapor cartridges may be necessary, which requires enrollment in a formal respiratory protection program.[5][10]

Operational Protocols: PPE in Practice

The following diagram and protocols illustrate how to apply these PPE principles to common laboratory tasks.

PPE_Workflow start Start: Prepare to handle 1-Ethynyl-2-methoxy-4-methylbenzene assess_task Assess Task Scale & Hazard start->assess_task weighing Task: Weighing Solid (<1g) in ventilated balance enclosure assess_task->weighing Small quantity, dust risk reaction_small Task: Small Scale Reaction (<5g in solution) in Fume Hood assess_task->reaction_small Standard bench work reaction_large Task: Large Scale Reaction (>5g) or Splash Risk assess_task->reaction_large Increased scale/risk spill_cleanup Task: Spill Cleanup assess_task->spill_cleanup Emergency event ppe_weighing Required PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves - N95 Respirator (if not in hood) weighing->ppe_weighing ppe_reaction_small Required PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves (Solvent-rated) reaction_small->ppe_reaction_small ppe_reaction_large Required PPE: - Goggles & Face Shield - Lab Coat & Chem-Apron - Double Nitrile Gloves (Solvent-rated) reaction_large->ppe_reaction_large ppe_spill Required PPE: - Goggles & Face Shield - Lab Coat & Chem-Apron - Heavy Duty Gloves - N95 Respirator spill_cleanup->ppe_spill ppe_base Minimum PPE: - Safety Glasses (Side Shields) - Lab Coat - Single Nitrile Gloves

Caption: PPE selection workflow for 1-Ethynyl-2-methoxy-4-methylbenzene.

Protocol 1: Weighing and Transferring the Solid Compound
  • Pre-Operation: Designate a work area, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure all required PPE is available and inspected.

  • Donning PPE: Don lab coat, safety goggles, and double nitrile gloves. If outside a ventilated hood, don an N95 respirator.

  • Handling: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vessel. Avoid any actions that could create dust, such as dropping material from a height.

  • Cleanup: After transfer, gently wipe the spatula and any surfaces with a damp cloth to collect residual dust. Dispose of the cloth as solid chemical waste.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove goggles and lab coat. Wash hands thoroughly.

Protocol 2: Use in a Solvent-Based Reaction
  • Pre-Operation: Conduct all work in a certified chemical fume hood.[11] Ensure the chosen gloves are rated for the solvent in use.

  • Donning PPE: Don lab coat, chemical splash goggles, and solvent-appropriate double nitrile gloves.

  • Procedure: Add the solid to the reaction vessel before adding the solvent to minimize dust. If adding to a liquid, do so slowly and carefully to prevent splashing.

  • Post-Reaction: Quench the reaction carefully behind the fume hood sash. Prepare for waste disposal.

  • Doffing PPE: Follow the same doffing procedure as above.

Emergency and Disposal Plans

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before cleanup, don appropriate PPE: safety goggles, face shield, lab coat, chemical-resistant apron, and double nitrile gloves.[4]

  • Containment: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep up the contained material and place it into a labeled, sealed container for hazardous waste disposal.[5] Do not create dust.[5] Clean the area with soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous chemical waste.

Waste Disposal

Proper waste management is a critical safety function. Organic chemical waste must never be poured down the drain.[12][13]

  • PPE for Disposal: Wear the same level of PPE used for handling the pure compound (goggles, lab coat, double gloves).

  • Solid Waste: Unused compound and contaminated materials (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent rinses containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.[13]

  • Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated solid waste stream for hazardous materials.

  • Arrangement for Pickup: Store waste containers in a designated satellite accumulation area until they are collected by a licensed hazardous waste disposal company.[14]

By adhering to these detailed protocols, researchers can confidently handle 1-Ethynyl-2-methoxy-4-methylbenzene, ensuring both personal safety and the integrity of their scientific work.

References

  • University College London. (2021, June 7). Ethers | Safety Services. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • The University of Edinburgh. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 24). 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Purdue University. (n.d.). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Arizona State University. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Aromatic Compounds and their Removal. (2025, September 30). Aromatic compounds and processes for their removal from the environment. Retrieved from [Link]

  • Hazardous Waste Disposal. (2021, November 29). How Should You Dispose of Excess Organic Solvents? Retrieved from [Link]

  • Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.